molecular formula C7H10O7 B586853 2-Methylcitric acid-d3

2-Methylcitric acid-d3

Numéro de catalogue: B586853
Poids moléculaire: 209.17 g/mol
Clé InChI: YNOXCRMFGMSKIJ-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methylcitric Acid-d3 is the isotope labelled analog of 2-Methylcitric Acid ;  a metabolite of Citric Acid that can be formed from the condensation of propionoyl-CoA and oxaloacetic acid catalyzed by a citrate synthase enzyme.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXCRMFGMSKIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylcitric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylcitric acid-d3, a crucial isotopically labeled internal standard for the quantification of 2-Methylcitric acid. 2-Methylcitric acid is a key biomarker for monitoring inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria. This document details synthetic approaches, in-depth characterization methodologies, and its role in metabolic pathways.

Introduction

2-Methylcitric acid is a tricarboxylic acid that accumulates in individuals with certain genetic metabolic disorders affecting propionate metabolism.[1][2][3][4][5][6][7] The enzymatic condensation of propionyl-CoA with oxaloacetate, catalyzed by citrate synthase, leads to the formation of 2-methylcitric acid.[1][4][5] Its deuterated isotopologue, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry, enabling accurate measurement of 2-Methylcitric acid levels in biological samples for diagnostic and research purposes.[1][8][9][10][11]

Synthesis of this compound

The chemical synthesis of this compound is not extensively detailed in publicly available literature; however, it can be logically derived from established methods for the synthesis of the unlabeled compound, primarily through the use of a deuterated starting material. The key is to introduce the deuterium atoms at the methyl group originating from propionate. Two plausible synthetic routes are the Reformatsky reaction and nucleophilic addition.

Experimental Protocol: Synthesis via Reformatsky Reaction (Proposed)

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[2][3][12][13][14] For the synthesis of this compound, a deuterated α-bromopropionate ester would be a key reactant.

Materials:

  • Ethyl 2-bromo(d3-methyl)propanoate (deuterated α-haloester)

  • Diethyl oxaloacetate (carbonyl compound)

  • Activated Zinc powder

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc powder.

  • Reaction Initiation: To the zinc suspension in anhydrous THF, add a small amount of a solution of ethyl 2-bromo(d3-methyl)propanoate and diethyl oxaloacetate in anhydrous THF to initiate the reaction.

  • Addition of Reactants: Once the reaction has started (indicated by a color change or gentle reflux), the remaining solution of the deuterated α-bromoester and diethyl oxaloacetate is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then cooled and quenched by the slow addition of cooled dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Hydrolysis and Final Product Isolation: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification). The final product, this compound, is purified by a suitable method such as column chromatography or recrystallization.

A proposed workflow for the synthesis is illustrated below:

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants Ethyl 2-bromo(d3-methyl)propanoate + Diethyl oxaloacetate + Zinc start->reactants reformatsky Reformatsky Reaction (in anhydrous THF) reactants->reformatsky hydrolysis Ester Hydrolysis (e.g., NaOH, then H+) reformatsky->hydrolysis purification Purification (Column Chromatography) hydrolysis->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Quantitative Data: Synthesis

While a specific yield for the synthesis of this compound is not reported in the reviewed literature, the yield for the synthesis of unlabeled 2-methylcitric acid via the Reformatsky reaction can be expected to be in a similar range, which is typically moderate.

ParameterExpected Value/Range
Reaction Yield Moderate (Specific yield for d3-variant not reported)
Purity (Post-Purification) >98% (typical for analytical standards)

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR would be employed.

Expected Spectral Features:

  • ¹H NMR: The most significant feature in the ¹H NMR spectrum of this compound, when compared to its unlabeled counterpart, will be the absence of the signal corresponding to the methyl protons. The remaining proton signals of the molecule's backbone would be present, and their chemical shifts and coupling constants would be very similar to the unlabeled compound. The integration of the absent methyl signal would confirm successful deuteration.

  • ¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon atom of the deuterated methyl group will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1). The chemical shift of this carbon will be slightly different from the unlabeled compound due to the isotopic effect.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).[15][16][17] The choice of solvent depends on the solubility of the analyte and the desired spectral resolution.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The absence of the methyl proton signal will be the primary indicator of successful deuteration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals. The triplet for the C-D₃ carbon will be a key confirmation.

Technique Expected Observations for this compound
¹H NMR Absence of the methyl proton signal. Other signals corresponding to the molecular backbone will be present.
¹³C NMR The carbon of the deuterated methyl group will appear as a triplet. Other carbon signals will be present with chemical shifts similar to the unlabeled compound.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. It is also the primary technique for its application as an internal standard.

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.

  • Sample Preparation (from biological matrix):

    • For samples like dried blood spots (DBS), a small disc is punched out.

    • Proteins are precipitated using a suitable organic solvent (e.g., methanol).

    • The supernatant containing the analyte is collected.

    • Derivatization: To enhance ionization efficiency and chromatographic retention, 2-Methylcitric acid and its d3-internal standard are often derivatized. A common derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1]

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a C18 or C8, is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile) is employed for separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantitative Data: Mass Spectrometry

Parameter Value
Molecular Weight 209.17 g/mol
Precursor Ion (m/z) Varies with derivatization and ionization mode. For DAABD-AE derivative (positive ESI): 502.4[1]
Product Ion (m/z) Varies with derivatization and fragmentation. For DAABD-AE derivative: 151.1[1]
Linearity Range (in DBS) Typically in the low µM range (e.g., 0.5 - 50 µM)[1]
Recovery Generally high (e.g., 90.2 - 109.4%)[1]

An illustrative workflow for the characterization of this compound is presented below:

G cluster_characterization Characterization Workflow start Start: Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms LC-MS/MS Analysis start->ms nmr_confirm Structural Confirmation: - Absence of CH₃ signal in ¹H NMR - Triplet for CD₃ in ¹³C NMR nmr->nmr_confirm ms_confirm Identity & Purity Confirmation: - Correct Molecular Weight - High Isotopic Enrichment ms->ms_confirm end Characterized This compound nmr_confirm->end ms_confirm->end

Caption: Characterization workflow for this compound.

Role in Metabolic Pathways

2-Methylcitric acid is an intermediate in the 2-methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA, a toxic metabolite that can accumulate from the breakdown of odd-chain fatty acids and certain amino acids.[18][19]

The key steps of the 2-methylcitrate cycle are:

  • Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.

  • Isomerization: 2-methylcitrate is converted to 2-methylisocitrate via 2-methyl-cis-aconitate.

  • Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to yield succinate and pyruvate.

A diagram of the 2-methylcitrate cycle is shown below:

G cluster_pathway 2-Methylcitrate Cycle propionyl_coa Propionyl-CoA methylcitrate 2-Methylcitrate propionyl_coa->methylcitrate oxaloacetate Oxaloacetate oxaloacetate->methylcitrate methylisocitrate 2-Methylisocitrate methylcitrate->methylisocitrate enzyme1 2-Methylcitrate Synthase methylcitrate->enzyme1 succinate Succinate methylisocitrate->succinate pyruvate Pyruvate methylisocitrate->pyruvate enzyme2 Aconitase methylisocitrate->enzyme2 enzyme3 2-Methylisocitrate Lyase succinate->enzyme3 pyruvate->enzyme3

Caption: Overview of the 2-Methylcitrate Cycle.

Conclusion

This compound is an indispensable tool for the accurate quantification of its unlabeled analogue in clinical and research settings. This guide has outlined the probable synthetic routes based on established chemical reactions and provided a detailed overview of the state-of-the-art characterization techniques, primarily NMR and LC-MS/MS. A thorough understanding of its synthesis and characterization is essential for its proper application in advancing the diagnosis and management of propionate metabolism disorders.

References

Technical Guide: Certificate of Analysis for 2-Methylcitric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive technical overview of the analytical data and methodologies pertaining to the certified reference material, 2-Methylcitric acid-d3. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, metabolic research, and as internal standards in mass spectrometry-based assays.[1][2] this compound, a deuterium-labeled isotopologue of 2-Methylcitric acid, is a critical tool for accurately tracing and quantifying its unlabeled counterpart in biological systems.[1][3] The accumulation of 2-Methylcitric acid is associated with certain metabolic disorders, such as propionic acidemia and methylmalonic acidurias, making its accurate measurement essential for clinical research and diagnostics.[3][4]

This guide details the physical and chemical properties, quantitative analysis, and the experimental protocols used to certify this reference material.

Compound Information

Identifier Value
Analyte Name This compound (Mixture of diastereomers)[5][6]
CAS Number 146764-58-1[2][5][6][7]
Unlabeled CAS Number 6061-96-7[2][5][6]
Molecular Formula C₇D₃H₇O₇[5][6]
Molecular Weight 209.17 g/mol [2][7][8]
Exact Mass 209.061 Da[5][6]
Synonyms 4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid[5][6][8]

Physical and Chemical Properties

Property Value
Appearance Crystalline solid[4]
Purity >95% (HPLC)[5][9]
Isotopic Enrichment 98% (by Mass Spectrometry)[2]
Storage Temperature -20°C[4][5]
Solubility DMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[4]

Experimental Protocols

The certification of this reference material involves a multi-step process to ensure its identity, purity, and isotopic enrichment. The following are representative protocols for the key analytical techniques employed.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the chemical purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol).

    • The HPLC system is equilibrated with the initial mobile phase conditions.

    • A known volume of the sample solution is injected onto the column.

    • The gradient is run to separate the components of the sample.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

  • Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • A dilute solution of the sample is infused into the mass spectrometer.

    • The instrument is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • The mass spectrum is acquired over a relevant m/z range.

    • The measured mass of the most abundant isotopologue is compared to the theoretical exact mass of C₇D₃H₇O₇ to confirm the identity.

    • The relative intensities of the isotopic peaks are used to calculate the deuterium enrichment.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • A solution of the sample is prepared in the chosen deuterated solvent.

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, splitting patterns, and integrals of the signals in the ¹H NMR spectrum are analyzed to confirm the proton environment. The absence of a signal corresponding to the methyl group protons confirms the location of the deuterium labels.

    • The chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the carbon skeleton of the molecule.

Quality Control and Certification Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a reference material like this compound.

QC_Workflow cluster_synthesis Synthesis and Purification cluster_testing Analytical Testing cluster_certification Certification and Release cluster_storage Storage and Stability start Raw Material Sourcing synthesis Chemical Synthesis of this compound start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (MS, NMR) purification->identity purity Purity Assessment (HPLC) identity->purity isotopic Isotopic Enrichment (MS) purity->isotopic data_review Data Review and Approval isotopic->data_review coa Certificate of Analysis Generation data_review->coa release Product Release coa->release storage Long-term Storage (-20°C) release->storage stability Ongoing Stability Testing storage->stability

Caption: Quality control workflow for this compound.

Application and Usage

This compound is primarily used as an internal standard for the quantification of endogenous 2-Methylcitric acid in biological samples by LC-MS/MS.[10] Its use improves the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.[1] It is a valuable tool in newborn screening for inborn errors of metabolism and in research focused on metabolic pathways involving propionyl-CoA.[4][10]

Disclaimer: This document is a technical guide based on publicly available information for this compound. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[7]

References

The Biological Role of 2-Methylcitric Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) is a tricarboxylic acid that serves as a critical biomarker and a key metabolic intermediate in specific biological contexts. While present in trace amounts under normal physiological conditions, its accumulation is a hallmark of certain inborn errors of metabolism, notably propionic acidemia and methylmalonic acidemia. In various microorganisms, 2-MCA is a central component of the 2-methylcitrate cycle, a vital pathway for the metabolism of propionate. This technical guide provides an in-depth exploration of the biological roles of 2-methylcitric acid, detailing its synthesis, metabolic fate, and pathophysiological implications. The document includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the pertinent metabolic and logical pathways.

Introduction

2-Methylcitric acid, also known as 2-methylcitrate, is an isomer of citric acid with a methyl group substitution. Its biological significance is primarily twofold: as an essential intermediate in the propionate catabolism of many bacteria and fungi, and as a pathognomonic indicator of inherited metabolic diseases in humans. The accumulation of 2-MCA in patients with propionic and methylmalonic acidemia is a consequence of the impaired metabolism of propionyl-CoA, which is subsequently shunted into an alternative pathway involving the condensation with oxaloacetate to form 2-MCA.[1] This accumulation is not benign; 2-MCA has been shown to exert toxic effects, particularly on mitochondrial function, contributing to the severe neurological symptoms observed in these disorders.[2][3][4]

The 2-Methylcitrate Cycle: A Pathway for Propionate Metabolism

In many microorganisms, the 2-methylcitrate cycle is the primary route for the oxidation of propionate, a common short-chain fatty acid.[5] This cycle is analogous to the well-known citric acid cycle and allows organisms to utilize propionate as a carbon and energy source. The key enzymatic steps of this cycle are as follows:

  • Formation of 2-Methylcitrate: The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by 2-methylcitrate synthase (EC 2.3.3.5) , to form (2S,3S)-2-methylcitrate and Coenzyme A.[6][7]

  • Dehydration to 2-Methyl-cis-aconitate: 2-methylcitrate dehydratase (EC 4.2.1.79) then catalyzes the dehydration of 2-methylcitrate to yield 2-methyl-cis-aconitate.[8][9]

  • Hydration to 2-Methylisocitrate: The same enzyme, 2-methylcitrate dehydratase (acting as a hydratase in the reverse direction), or a separate aconitase, facilitates the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate.

  • Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[10][11] These products can then enter central carbon metabolism.

This cycle is crucial for the detoxification of propionyl-CoA, which can be toxic at high concentrations.[5]

Diagram of the 2-Methylcitrate Cycle

2_Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA MCS 2-Methylcitrate Synthase Propionyl_CoA->MCS Oxaloacetate Oxaloacetate Oxaloacetate->MCS Methylcitrate 2-Methylcitrate MCD 2-Methylcitrate Dehydratase Methylcitrate->MCD H₂O out Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate Hydration Methyl_cis_aconitate->MCD H₂O in MIL 2-Methylisocitrate Lyase Methylisocitrate->MIL Pyruvate Pyruvate Succinate Succinate MCS->Methylcitrate MCD->Methyl_cis_aconitate MIL->Pyruvate MIL->Succinate

The 2-Methylcitrate Cycle

Pathophysiological Role in Inborn Errors of Metabolism

In humans, the primary pathway for propionyl-CoA metabolism is its conversion to methylmalonyl-CoA, followed by isomerization to succinyl-CoA, which then enters the citric acid cycle. Deficiencies in the enzymes of this pathway, namely propionyl-CoA carboxylase (in propionic acidemia) and methylmalonyl-CoA mutase (in methylmalonic acidemia), lead to the accumulation of propionyl-CoA. This excess propionyl-CoA is then diverted to the synthesis of 2-methylcitric acid by citrate synthase, which can utilize propionyl-CoA as an alternative substrate, albeit with much lower efficiency than its primary substrate, acetyl-CoA.[12]

The resulting accumulation of 2-MCA is a key diagnostic marker for these conditions and is believed to be a significant contributor to their pathophysiology.

Mitochondrial Dysfunction

A primary consequence of elevated 2-MCA levels is the impairment of mitochondrial function.[2][3] Studies have demonstrated that 2-MCA can:

  • Inhibit Mitochondrial Respiration: 2-MCA has been shown to inhibit ADP-stimulated and uncoupled respiration in mitochondria, particularly when glutamate is the substrate.[2]

  • Induce Mitochondrial Permeability Transition: At pathological concentrations, 2-MCA can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a decrease in mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[2][13]

Inhibition of Key Metabolic Enzymes

2-Methylcitric acid acts as a competitive inhibitor of several key enzymes in central metabolism, further disrupting cellular energy homeostasis.[1] This inhibition affects enzymes that utilize citrate and isocitrate as substrates, including:

  • Citrate Synthase

  • Aconitase

  • NAD+- and NADP+-linked Isocitrate Dehydrogenase

The accumulation of 2-MCA within the mitochondria can, therefore, lead to a bottleneck in the citric acid cycle, contributing to the ketogenic and hypoglycemic states often observed in patients with propionic and methylmalonic acidemia.[1]

Diagram of Pathophysiological Effects of 2-Methylcitric Acid Accumulation

Pathophysiology_of_2MCA Propionyl_CoA Accumulated Propionyl-CoA MCA_accumulation 2-Methylcitric Acid Accumulation Propionyl_CoA->MCA_accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction MCA_accumulation->Mitochondrial_Dysfunction TCA_Inhibition Citric Acid Cycle Enzyme Inhibition MCA_accumulation->TCA_Inhibition Reduced_Respiration Reduced Mitochondrial Respiration Mitochondrial_Dysfunction->Reduced_Respiration mPTP_Opening mPTP Opening Mitochondrial_Dysfunction->mPTP_Opening Decreased_ATP Decreased ATP Production Mitochondrial_Dysfunction->Decreased_ATP TCA_Inhibition->Decreased_ATP Cellular_Damage Cellular Damage & Neurological Symptoms mPTP_Opening->Cellular_Damage Decreased_ATP->Cellular_Damage

Pathophysiological Effects of 2-MCA

Quantitative Data

The following tables summarize key quantitative data related to 2-methylcitric acid and the enzymes involved in its metabolism.

Table 1: Kinetic Parameters of 2-Methylcitrate Cycle Enzymes
EnzymeOrganismSubstrateKm (μM)Vmax (μmol/min/mg)Reference
2-Methylcitrate Synthase (PrpC)Escherichia coliPropionyl-CoA17 - 370.33
Oxaloacetate5-
Acetyl-CoA1010.11[6]
2-Methylcitrate Dehydratase (PrpD)Escherichia coli(2S,3S)-2-Methylcitrate440-[9]
2-Methylisocitrate Lyase (PrpB)Aspergillus fumigatus2-Methylisocitrate213,000-[14]
Table 2: Inhibition Constants (Ki) of 2-Methylcitric Acid for Citric Acid Cycle Enzymes
EnzymeKi (mM)Type of InhibitionReference
Citrate Synthase1.5 - 7.6Competitive[1]
Aconitase1.5 - 7.6Non-competitive[1]
NAD+-Isocitrate Dehydrogenase1.5 - 7.6Competitive[1]
NADP+-Isocitrate Dehydrogenase1.5 - 7.6Competitive[1]
Table 3: Concentrations of 2-Methylcitric Acid in Human Samples
ConditionSample TypeConcentration RangeReference
NormalSerum60 - 228 nmol/L[12]
Cobalamin DeficiencySerum93 - 13,500 nmol/L[12]
Propionic/Methylmalonic Acidemia (NBS positive)Dried Blood Spot0.1 - 89.4 µmol/L[8]
Normal (NBS reference)Dried Blood Spot0.04 - 0.36 µmol/L[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-methylcitric acid.

Quantification of 2-Methylcitric Acid in Biological Samples by LC-MS/MS

This protocol is adapted for the analysis of 2-MCA in dried blood spots (DBS), a common application in newborn screening.

Materials:

  • Methanol:Water (3.6:1) solution with internal standards (e.g., 2-MCA-d3)

  • Dithiothreitol (DTT)

  • 96-well deep well plate

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • UPLC column (e.g., C18)

Procedure:

  • Punch two 3.2 mm disks from a dried blood spot card into a 96-well deep well plate.

  • To each well, add 230 µL of the methanol:water solution containing the internal standard and DTT.

  • Seal the plate and heat at 60°C with shaking for 30 minutes.

  • Centrifuge the plate at 2800 rpm for 10 minutes to pellet the debris.

  • Transfer the supernatant to a new plate for analysis.

  • Inject 10 µL of the sample onto the LC-MS/MS system.

  • Chromatographic separation is typically achieved using a C18 column with a gradient of mobile phases consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for 2-MCA and its internal standard.

Enzymatic Assay for 2-Methylcitrate Synthase

This spectrophotometric assay measures the release of free Coenzyme A (CoA).

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • Potassium chloride (0.1 M)

  • Glycerol (0.54 M)

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) (0.15 mM)

  • Oxaloacetate (0.05 mM)

  • Propionyl-CoA (0.1 mM)

  • Enzyme preparation (cell extract or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCl, glycerol, DTNB, and oxaloacetate in a cuvette.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding propionyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form a colored product.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of the product (13,600 M⁻¹ cm⁻¹).

Assay for Mitochondrial Permeability Transition Pore (mPTP) Opening

This assay utilizes the fluorescent probe Calcein-AM to assess mPTP opening in isolated mitochondria or cultured cells.

Materials:

  • Calcein-AM

  • CoCl₂ (a quencher of cytosolic calcein fluorescence)

  • Ionomycin (a Ca²⁺ ionophore to induce mPTP opening)

  • Assay buffer

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Load cells or isolated mitochondria with Calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross cell membranes, where it is cleaved by intracellular esterases to the fluorescent calcein, which is retained in the cytosol and mitochondria.

  • Add CoCl₂ to the extracellular medium. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot cross the inner mitochondrial membrane.

  • Measure the baseline mitochondrial fluorescence.

  • Induce mPTP opening by adding an agent such as Ca²⁺ and an ionophore (e.g., ionomycin).

  • Opening of the mPTP allows CoCl₂ to enter the mitochondrial matrix and quench the fluorescence of mitochondrial calcein.

  • The decrease in fluorescence intensity is proportional to the extent of mPTP opening.

Workflow for Newborn Screening and Diagnosis

NBS_Workflow DBS Dried Blood Spot Sample Collection Tier1 Tier 1 Screening: Propionylcarnitine (C3) & C3/C2 Ratio DBS->Tier1 Screen_Positive Screen Positive Tier1->Screen_Positive Elevated Screen_Negative Screen Negative (Normal) Tier1->Screen_Negative Normal Tier2 Tier 2 Testing: 2-Methylcitric Acid Quantification (LC-MS/MS) Screen_Positive->Tier2 MCA_Elevated 2-MCA Elevated Tier2->MCA_Elevated Elevated MCA_Normal 2-MCA Normal (False Positive) Tier2->MCA_Normal Normal Diagnostic_Confirmation Diagnostic Confirmation: - Urine Organic Acids - Plasma Amino Acids - Enzyme Assays - Genetic Testing MCA_Elevated->Diagnostic_Confirmation Diagnosis Diagnosis: Propionic Acidemia or Methylmalonic Acidemia Diagnostic_Confirmation->Diagnosis

Newborn Screening Workflow

Signaling Pathway Implications

Direct evidence for 2-methylcitric acid as a primary signaling molecule is currently limited. However, its profound impact on central metabolism and mitochondrial function strongly suggests indirect effects on various signaling pathways. The mitochondrial dysfunction induced by 2-MCA, including the opening of the mPTP and the generation of reactive oxygen species (ROS), is a known trigger for apoptotic signaling cascades.[15][16] The release of cytochrome c from damaged mitochondria is a key event in the intrinsic apoptosis pathway, leading to the activation of caspases and programmed cell death.

Furthermore, cellular stress resulting from energy depletion and metabolic imbalance can activate stress-responsive signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which acts as a cellular energy sensor. While direct studies linking 2-MCA to these pathways are needed, it is plausible that the accumulation of this metabolite contributes to the cellular pathology observed in propionic and methylmalonic acidemia through the activation of these and other stress-related signaling networks.

Conclusion and Future Directions

2-Methylcitric acid plays a multifaceted role in biology, acting as a key metabolic intermediate in microorganisms and a critical biomarker and pathobiochemical agent in human inherited metabolic diseases. Its accumulation leads to significant cellular dysfunction, primarily through the disruption of mitochondrial energy metabolism and the inhibition of key enzymes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and clinicians to further investigate the roles of 2-MCA and to develop therapeutic strategies for the management of propionic and methylmalonic acidemia.

Future research should focus on elucidating the direct and indirect effects of 2-methylcitric acid on cellular signaling pathways to better understand the molecular mechanisms underlying the neurological damage seen in patients. Additionally, the development of high-throughput screening assays for inhibitors of 2-methylcitrate synthase could provide a novel therapeutic avenue for these devastating disorders. A deeper understanding of the regulation of the 2-methylcitrate cycle in pathogenic microorganisms may also reveal new targets for antimicrobial drug development.[5]

References

2-Methylcitric acid-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methylcitric acid-d3, a crucial isotopically labeled internal standard for the quantitative analysis of its unlabeled counterpart, 2-methylcitric acid. The accumulation of 2-methylcitric acid is a key biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia. This document outlines its chemical properties, its role in metabolic pathways, and detailed experimental protocols for its use in research and clinical settings.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 146764-58-1[1]
Molecular Formula C₇H₇D₃O₇[1]
Molecular Weight 209.17 g/mol [1][2]
Alternate Names 2-Hydroxy-1,2,3-butanetricarboxylic Acid-d3[1]

Metabolic Significance and Signaling Pathways

2-Methylcitric acid is an endogenous metabolite formed in the 2-methylcitric acid cycle. This cycle is a metabolic pathway that deals with the overload of propionyl-CoA, which can accumulate in several metabolic disorders. The presence of elevated levels of 2-methylcitric acid is a diagnostic indicator for these conditions. This compound, being chemically identical to the endogenous molecule apart from its isotopic labeling, serves as an ideal internal standard for accurate quantification in biological matrices.

The formation of 2-methylcitric acid occurs from the condensation of propionyl-CoA and oxaloacetate. In individuals with propionic acidemia or methylmalonic acidemia, the normal metabolism of propionyl-CoA is impaired, leading to its accumulation and subsequent shunting into the 2-methylcitric acid cycle.

2_Methylcitric_Acid_Cycle Propionyl_CoA Propionyl-CoA Two_Methylcitrate 2-Methylcitrate Propionyl_CoA->Two_Methylcitrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitrate Two_Methyl_cis_aconitate 2-Methyl-cis-aconitate Two_Methylcitrate->Two_Methyl_cis_aconitate Aconitase Two_Methylisocitrate 2-Methylisocitrate Two_Methyl_cis_aconitate->Two_Methylisocitrate Aconitase Pyruvate Pyruvate Two_Methylisocitrate->Pyruvate Methylisocitrate Lyase Succinate Succinate Two_Methylisocitrate->Succinate Methylisocitrate Lyase

A simplified diagram of the 2-Methylcitric Acid Cycle.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-methylcitric acid in biological samples, such as dried blood spots (DBS).

Preparation of this compound Internal Standard Stock Solution

A stock solution of this compound is essential for its use as an internal standard in quantitative analyses.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the weighed solid in a known volume of high-purity water to achieve a stock solution of a specific concentration (e.g., 8.61 mM)[3].

  • Store the stock solution at -80°C for long-term stability[3]. For shorter-term use (up to one month), storage at -20°C is acceptable[4].

Analysis of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS using this compound Internal Standard

This protocol outlines a method for the extraction and analysis of 2-methylcitric acid from dried blood spots, a common procedure in newborn screening for metabolic disorders.

Sample Preparation and Extraction:

  • Punch out a 3.2 mm disc from a dried blood spot card.

  • Place the disc into a well of a 96-well filter plate.

  • Add a working solution of the this compound internal standard to the well.

  • Add a protein precipitation solvent (e.g., methanol) and vortex to extract the analytes.

  • Centrifuge the plate to separate the precipitated proteins and collect the supernatant containing the analytes.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The extracted sample is injected into an LC system. Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The analysis is performed in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to detect and quantify 2-methylcitric acid and the this compound internal standard by monitoring their specific precursor-to-product ion transitions.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis DBS Dried Blood Spot Disc Spike Spike with This compound IS DBS->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Workflow for the analysis of 2-methylcitric acid in DBS samples.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis can be valuable for researchers. The synthesis of deuterated carboxylic acids often involves the use of deuterated starting materials. A common strategy for introducing deuterium at a methyl group is through the use of deuterated methylating agents, such as iodomethane-d3.

A plausible synthetic route for this compound would involve the alkylation of a suitable precursor with a deuterated methyl group, followed by further chemical transformations to yield the final product. For instance, the synthesis could involve the alkylation of diethyl allylmalonate with iodomethane-d3, followed by deallylation and hydrolysis to produce methyl-d3-malonic acid. This intermediate could then be further elaborated to construct the 2-methylcitric acid backbone.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for its use as an analytical standard. The identity and purity of the synthesized this compound would then be confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of propionic acidemia and methylmalonic acidemia. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of 2-methylcitric acid in complex biological matrices. This guide provides the core technical information required by researchers and clinicians working in the field of inborn errors of metabolism and drug development.

References

The Endogenous Function of 2-Methylcitric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcitric acid (2-MCA) is an endogenous metabolite that serves as a critical biomarker for certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria. Under normal physiological conditions, 2-MCA is present at low levels; however, its concentration significantly increases when the catabolism of propionyl-CoA is impaired. This accumulation is not merely a diagnostic indicator but also an active participant in the pathophysiology of these disorders, primarily through its effects on mitochondrial function. This technical guide provides an in-depth exploration of the endogenous function of 2-methylcitric acid, its metabolic pathway, its role as a disease biomarker, and its impact on cellular bioenergetics. Detailed experimental protocols for the quantification of 2-MCA and the assessment of its enzymatic and cellular effects are provided, alongside quantitative data and visual representations of the key pathways and workflows.

Introduction

2-Methylcitric acid is a tricarboxylic acid structurally similar to citric acid. It is formed from the condensation of propionyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase.[1][2] While this reaction occurs at a much lower velocity compared to the condensation of acetyl-CoA and oxaloacetate to form citrate, the accumulation of propionyl-CoA in specific metabolic disorders drives the synthesis and subsequent elevation of 2-MCA in biological fluids.[3][4]

This guide will delve into the dual nature of 2-methylcitric acid: its role as a diagnostic marker and its function as a metabolic disruptor, contributing to the clinical manifestations of propionic and methylmalonic acidemias.

Biochemical Pathway: The 2-Methylcitric Acid Cycle

In microorganisms, 2-methylcitric acid is an intermediate in a dedicated metabolic pathway for propionate catabolism known as the 2-methylcitric acid cycle. This cycle facilitates the conversion of propionate into pyruvate and succinate, which can then enter central carbon metabolism. While a complete and analogous cycle is not the primary route for propionyl-CoA metabolism in humans, the initial step, the formation of 2-methylcitrate, is highly relevant in the context of disease.

The key enzymes involved in the microbial 2-methylcitric acid cycle include:

  • Methylcitrate Synthase: Catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.

  • 2-Methylcitrate Dehydratase: Converts 2-methylcitrate to 2-methyl-cis-aconitate.

  • Aconitase: Hydrates 2-methyl-cis-aconitate to form 2-methylisocitrate.

  • 2-Methylisocitrate Lyase: Cleaves 2-methylisocitrate into pyruvate and succinate.

In humans, the accumulation of propionyl-CoA, due to deficiencies in propionyl-CoA carboxylase (in propionic acidemia) or methylmalonyl-CoA mutase (in methylmalonic aciduria), leads to the off-pathway formation of 2-methylcitric acid by the mitochondrial enzyme citrate synthase.[1][3]

Formation of 2-Methylcitric Acid in Inborn Errors of Metabolism Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Two_Methylcitric_Acid 2-Methylcitric Acid Citrate_Synthase->Two_Methylcitric_Acid TCA_Cycle TCA Cycle Two_Methylcitric_Acid->TCA_Cycle Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Two_Methylcitric_Acid->Mitochondrial_Dysfunction Propionic_Acidemia Propionic Acidemia Propionic_Acidemia->Propionyl_CoA Accumulation Methylmalonic_Aciduria Methylmalonic Aciduria Methylmalonic_Aciduria->Propionyl_CoA Accumulation

Figure 1: Formation and Pathophysiological Role of 2-Methylcitric Acid.

Quantitative Data: 2-Methylcitric Acid in Health and Disease

The concentration of 2-methylcitric acid is a sensitive and specific biomarker for propionic acidemia and methylmalonic aciduria. Its levels in various biological fluids are summarized below.

Biological FluidConditionConcentration RangeReference
Serum Normal60 - 228 nmol/L[3][5]
Cobalamin Deficiency93 - 13,500 nmol/L[3][5]
Cerebrospinal Fluid (CSF) Normal323 - 1,070 nmol/L[3]
Cobalamin Deficiency1,370 - 16,300 nmol/L[3]
Dried Blood Spots (DBS) Normal (Median)0.06 µmol/L (Range: 0 - 0.63 µmol/L)[6]
Normal (2.5th–97.5th percentile)0.02–0.27 μmol/L[7]
Propionic AcidemiaSignificantly elevated[8]
Methylmalonic AciduriaSignificantly elevated[8]

Pathophysiological Role: Mitochondrial Dysfunction

The accumulation of 2-methylcitric acid is not a benign event. It exerts significant toxic effects, primarily by disrupting mitochondrial function.

Inhibition of the Tricarboxylic Acid (TCA) Cycle

2-Methylcitric acid acts as a competitive inhibitor of several key enzymes in the TCA cycle. This inhibition curtails the cell's energy production capacity.

EnzymeType of InhibitionKi (Inhibition Constant)Reference
Citrate SynthaseCompetitive1.5 - 7.6 mM[9]
AconitaseNon-competitive1.5 - 7.6 mM[9]
NAD+-Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[9]
NADP+-Isocitrate DehydrogenaseCompetitive1.5 - 7.6 mM[9]
Glutamate DehydrogenaseCompetitiveas low as 0.5 mM[10]
Induction of Mitochondrial Permeability Transition

2-Methylcitric acid has been shown to induce the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[10] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.

Induction of Mitochondrial Permeability Transition by 2-MCA Two_MCA 2-Methylcitric Acid Ca2_Overload Mitochondrial Ca2+ Overload Two_MCA->Ca2_Overload Sensitizes to mPTP_Opening mPTP Opening Ca2_Overload->mPTP_Opening Membrane_Potential_Dissipation ΔΨm Dissipation mPTP_Opening->Membrane_Potential_Dissipation OxPhos_Uncoupling Oxidative Phosphorylation Uncoupling mPTP_Opening->OxPhos_Uncoupling Mitochondrial_Swelling Mitochondrial Swelling mPTP_Opening->Mitochondrial_Swelling Cell_Death Cell Death Membrane_Potential_Dissipation->Cell_Death OxPhos_Uncoupling->Cell_Death

Figure 2: Signaling pathway of 2-MCA-induced mitochondrial permeability transition.

Experimental Protocols

Quantification of 2-Methylcitric Acid in Dried Blood Spots by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 2-methylcitric acid from dried blood spots (DBS).

Materials:

  • 3.2 mm DBS puncher

  • 2.0 mL polypropylene tubes

  • Internal Standard (IS) working solution (e.g., d3-Methylcitric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (25 mmol/L in water)

  • 4-Dimethylaminopyridine (DMAP) solution (25 mmol/L in acetonitrile)

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) solution (2 mmol/L in acetonitrile)

  • 10% Methanol containing 0.5 g/L perfluorooctanoic acid (PFOA)

  • LC-MS/MS system

Procedure:

  • Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.[11]

  • Add 20 μL of the IS working solution to the tube.[11]

  • Successively add 25 μL of EDC solution, 25 μL of DMAP solution, and 50 μL of DAABD-AE solution.[11]

  • Tightly cap the tubes and heat at 65°C for 45 minutes.[6][11]

  • Stop the reaction by adding 120 μL of 10% methanol containing PFOA.[11]

  • Centrifuge the sample tubes at 13,000 rpm for 1 minute.[11]

  • Inject a 10 μL portion of the resulting supernatant onto the LC-MS/MS system for analysis.[11]

LC-MS/MS Workflow for 2-MCA Quantification in DBS DBS_Punch 1. Punch 3.2 mm DBS disc Add_IS 2. Add Internal Standard DBS_Punch->Add_IS Derivatization 3. Add Derivatization Reagents (EDC, DMAP, DAABD-AE) Add_IS->Derivatization Incubation 4. Incubate at 65°C for 45 min Derivatization->Incubation Quenching 5. Quench reaction with Methanol/PFOA Incubation->Quenching Centrifugation 6. Centrifuge at 13,000 rpm Quenching->Centrifugation Injection 7. Inject supernatant onto LC-MS/MS Centrifugation->Injection

Figure 3: Experimental workflow for 2-MCA quantification.
Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH).

Materials:

  • Spectrophotometer capable of kinetic measurements at 412 nm

  • 1 mL cuvettes or 96-well plate

  • Assay Buffer

  • Acetyl Coenzyme A (Acetyl-CoA) solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Oxaloacetate solution

  • Mitochondrial protein sample

Procedure:

  • Set the spectrophotometer to 412 nm and a kinetic program (e.g., readings every 10 seconds for 2 minutes).[12][13]

  • In a cuvette, prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, DTNB, and the mitochondrial protein sample.[12]

  • Blank the spectrophotometer with the reaction mixture.

  • Initiate the reaction by adding the oxaloacetate solution and mix immediately.[12][13]

  • Record the increase in absorbance at 412 nm for 2 minutes.[12]

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

  • Calculate the citrate synthase activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

2-Methylcitrate Dehydratase Activity Assay

This spectrophotometric assay measures the activity of 2-methylcitrate dehydratase by monitoring the formation of 2-methyl-cis-aconitate.

Materials:

  • Spectrophotometer capable of measurements at 240 nm

  • Reaction buffer (0.2 M potassium phosphate buffer, pH 6.7)

  • Synthetic 2-methylcitrate solution (10 mM)

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and 2-methylcitrate solution.[14]

  • Initiate the reaction by adding the enzyme extract.[14]

  • Monitor the increase in absorbance at 240 nm, which corresponds to the formation of 2-methyl-cis-aconitate.[14]

  • Calculate the enzyme activity using the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 10³ M⁻¹cm⁻¹).[14]

Assessment of Mitochondrial Permeability Transition

This assay measures mitochondrial swelling as an indicator of MPT induction.

Materials:

  • Spectrophotometer capable of measuring light scattering at 540 nm

  • Swelling Buffer

  • Respiratory substrates (e.g., glutamate, malate)

  • CaCl₂ solution

  • 2-Methylcitric acid solution

  • Isolated mitochondria

Procedure:

  • In a cuvette, add Swelling Buffer and respiratory substrates.

  • Add isolated mitochondria (final concentration 0.25-0.5 mg/mL) and allow the absorbance to stabilize.

  • Add CaCl₂ to sensitize the mitochondria to MPT.

  • Add 2-methylcitric acid to induce MPT and monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.[2][15]

Conclusion

2-Methylcitric acid is a multifaceted molecule that serves as a crucial diagnostic tool and a key contributor to the pathophysiology of propionic and methylmalonic acidemias. Its accumulation disrupts fundamental mitochondrial processes, leading to impaired energy metabolism and cellular dysfunction. Understanding the endogenous function of 2-methylcitric acid is paramount for the development of targeted therapeutic strategies for these debilitating metabolic disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working in this field.

References

An In-Depth Technical Guide to the Preparation of 2-Methylcitric Acid-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for preparing accurate and stable stock solutions of 2-Methylcitric acid-d3 (MCA-d3). As a critical internal standard in mass spectrometry-based analysis, particularly in metabolomics and newborn screening, the precise preparation of MCA-d3 solutions is paramount for reliable quantitative results. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure clarity and reproducibility in the laboratory.

Introduction to this compound

This compound is the deuterated form of 2-methylcitric acid, an important biomarker for certain inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria. In quantitative analysis, isotopically labeled internal standards like MCA-d3 are indispensable. They exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts, allowing them to co-elute during chromatography and ionize similarly in the mass spectrometer. This enables accurate quantification by correcting for variations in sample preparation, extraction, and instrument response.

Properties and Solubility

A thorough understanding of the physical and chemical properties of this compound is fundamental to the successful preparation of stock solutions.

PropertyValue
Chemical Formula C₇H₇D₃O₇
Molecular Weight ~209.17 g/mol
Appearance Solid or semi-solid
Purity Typically ≥98% for isotopic purity

The solubility of 2-Methylcitric acid is a key factor in solvent selection. While specific solubility data for the deuterated form can be limited, the properties of the non-deuterated form provide a strong indication.

SolventSolubility of 2-Methylcitric Acid (non-deuterated)
Water Soluble
Dimethyl sulfoxide (DMSO) Soluble
Methanol Soluble
Ethanol Soluble

Experimental Protocols for Stock Solution Preparation

The following protocols provide detailed methodologies for the preparation of this compound stock solutions in both aqueous and organic solvents.

Aqueous Stock Solution Preparation

This protocol is adapted from methodologies used in newborn screening laboratories for the analysis of dried blood spots.[1]

Objective: To prepare a high-concentration primary stock solution and an intermediate stock solution of this compound in water.

Materials:

  • This compound (solid)

  • Ultrapure water

  • Analytical balance

  • Volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes

  • Microcentrifuge tubes or amber glass vials

Procedure:

Part A: Primary Stock Solution (e.g., 8.61 mM)

  • Calculation:

    • Determine the desired concentration (e.g., 8.61 mM or 0.00861 mol/L).

    • Using the molecular weight of MCA-d3 (~209.17 g/mol ), calculate the mass required for a specific volume.

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL (0.001 L): 0.00861 mol/L x 0.001 L x 209.17 g/mol ≈ 0.00180 g or 1.80 mg.

  • Weighing:

    • Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed MCA-d3 to a 1 mL volumetric flask.

    • Add a small amount of ultrapure water to dissolve the solid.

    • Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Final Volume Adjustment:

    • Carefully add ultrapure water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term stability.

Part B: Intermediate Stock Solution (e.g., 200 µM)

  • Calculation (Dilution):

    • Use the formula C₁V₁ = C₂V₂ to determine the volume of the primary stock solution needed.

    • C₁ = Concentration of primary stock solution (8.61 mM)

    • V₁ = Volume of primary stock solution to be determined

    • C₂ = Desired concentration of intermediate solution (200 µM or 0.2 mM)

    • V₂ = Desired final volume of intermediate solution (e.g., 1 mL)

    • Calculation: V₁ = (C₂V₂) / C₁ = (0.2 mM x 1 mL) / 8.61 mM ≈ 0.0232 mL or 23.2 µL.

  • Preparation:

    • Pipette 23.2 µL of the 8.61 mM primary stock solution into a clean microcentrifuge tube.

    • Add 976.8 µL of ultrapure water to reach a final volume of 1 mL.

    • Vortex thoroughly to ensure homogeneity.

  • Storage:

    • Store the intermediate stock solution at -80°C.

Organic Solvent Stock Solution Preparation (Example)

While aqueous solutions are common, some applications may require stock solutions in organic solvents. The following is a general protocol.

Objective: To prepare a stock solution of this compound in a certified organic solvent like methanol.

Materials:

  • This compound (solid)

  • LC-MS grade methanol

  • Analytical balance

  • Volumetric flask

  • Calibrated micropipettes

  • Amber glass vials

Procedure:

  • Calculation: Perform the same calculation as in the aqueous protocol to determine the required mass for your desired concentration and volume.

  • Weighing: Accurately weigh the calculated amount of MCA-d3.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask.

    • Add a portion of the LC-MS grade methanol and swirl to dissolve. Sonication may be used if needed.

  • Final Volume: Bring the solution to the final desired volume with methanol.

  • Storage: Store the solution in amber glass vials at -20°C or -80°C.

Data Presentation: Summary of Stock Solution Parameters

ParameterPrimary Stock SolutionIntermediate Stock SolutionWorking Solution (Example)
Analyte This compoundThis compoundThis compound
Solvent Ultrapure Water[1]Ultrapure Water[1]Varies by application (e.g., water, methanol/water)
Concentration 8.61 mM[1]200 µM[1]1-10 µM
Storage Temperature -80°C[1]-80°C[1]Prepared fresh or stored short-term at -20°C to -80°C

Stability and Storage

Proper storage is crucial to maintain the integrity and concentration of this compound stock solutions.

  • Long-term Storage: For long-term stability, stock solutions should be stored at -80°C.[1] At this temperature, aqueous stock solutions have been shown to be stable for extended periods.

  • Short-term Storage: For routine use, storage at -20°C is also acceptable, with stability reported for at least one month.[2]

  • Freeze-Thaw Cycles: It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte and evaporation of the solvent.[2]

  • Light Sensitivity: While not always explicitly stated, it is good laboratory practice to store solutions in amber vials or otherwise protect them from light, especially for long-term storage.

Mandatory Visualizations

Experimental Workflow for Aqueous Stock Solution Preparation

G cluster_0 Primary Stock Solution Preparation (8.61 mM) cluster_1 Intermediate Stock Solution Preparation (200 µM) cluster_2 Working Solution Preparation A Calculate Mass of MCA-d3 B Weigh MCA-d3 A->B C Dissolve in Ultrapure Water B->C D Adjust to Final Volume C->D E Aliquot and Store at -80°C D->E F Calculate Dilution (C1V1=C2V2) E->F Use for Dilution G Pipette Primary Stock F->G H Add Ultrapure Water G->H I Vortex to Mix H->I J Store at -80°C I->J K Further Dilution as Needed J->K G A Accurate Weighing E Reliable Quantitative Data A->E B Precise Volumetrics B->E C Proper Dissolution C->E D Correct Storage D->E

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of 2-Methylcitric Acid in Biological Matrices using 2-Methylcitric Acid-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (MCA) is a key biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic acidemia.[1][2][3] Accurate and reliable quantification of MCA in biological samples is crucial for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][4]

The use of a stable isotope-labeled internal standard, such as 2-Methylcitric acid-d3 (MCA-d3), is the gold standard for quantitative LC-MS/MS analysis.[5][6] MCA-d3 is chemically and physically almost identical to the endogenous MCA, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5][7] This co-eluting internal standard effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[6][7][8] This application note provides a detailed protocol for the analysis of 2-Methylcitric acid in biological matrices using this compound as an internal standard for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • 2-Methylcitric acid (analyte)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, dried blood spots)

  • Protein precipitation solvent (e.g., Methanol or Acetonitrile)

Sample Preparation

A simple protein precipitation step is often sufficient for the extraction of 2-Methylcitric acid from plasma or serum. For dried blood spots (DBS), a solvent extraction is employed.

Protocol for Plasma/Serum:

  • To 50 µL of plasma/serum sample, add 150 µL of ice-cold protein precipitation solvent (e.g., methanol) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for Dried Blood Spots (DBS):

  • Punch a 3 mm disc from the DBS card into a clean microcentrifuge tube.

  • Add 100 µL of an extraction solution (e.g., methanol/water, 80:20 v/v) containing the internal standard, this compound, at a known concentration.

  • Vortex the tube for 20 minutes to ensure complete extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Note: In some cases, derivatization may be necessary to improve the chromatographic retention and ionization efficiency of 2-Methylcitric acid.[4][9]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm), is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate 2-Methylcitric acid from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for organic acids.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions for both 2-Methylcitric acid and this compound need to be optimized. Representative transitions are:

    • 2-Methylcitric acid: [M-H]⁻ → product ion

    • This compound: [M-H]⁻ → product ion

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of 2-Methylcitric acid.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.05 - 0.2 µmol/L[11]
Upper Limit of Quantification (ULOQ)40 - 80 µmol/L[2]
Linearity (r²)> 0.99[12]
Intra-day Precision (%CV)< 10%[2][4]
Inter-day Precision (%CV)< 15%[2]
Recovery85 - 115%[2][4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS) Add_IS Spike with This compound Sample->Add_IS Extraction Protein Precipitation or Solvent Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio_Calc Quantification Quantification (Calibration Curve) Ratio_Calc->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methylcitric acid.

Principle of Internal Standard Quantification

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Application Notes: Utilizing 2-Methylcitric acid-d3 as an Internal Standard for Accurate Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of metabolomics, precise and accurate quantification of endogenous metabolites is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. 2-Methylcitric acid has been identified as a crucial biomarker for monitoring inherited metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] Its accumulation in biological fluids is indicative of disruptions in the propionyl-CoA metabolism pathway.[1] To ensure the reliability of quantitative data, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard.[2][3] 2-Methylcitric acid-d3, a deuterated analog of 2-methylcitric acid, serves as an ideal internal standard for mass spectrometry-based quantification.[4]

The fundamental principle of using a deuterated internal standard lies in its chemical identity and slight mass difference from the endogenous analyte.[2] this compound and the unlabeled 2-methylcitric acid exhibit nearly identical physicochemical properties, leading to similar behavior during sample preparation, chromatographic separation, and ionization.[2][3] This co-elution and analogous response in the mass spectrometer allow for the correction of variations that can occur during the analytical process, including matrix effects (ion suppression or enhancement), extraction inconsistencies, and instrument drift.[2][3][5][6] The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy, precision, and robustness of the quantitative method.[7]

Target Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical chemistry, and drug development who require accurate quantification of 2-methylcitric acid in biological samples.

Metabolic Pathway of 2-Methylcitric Acid

2-Methylcitric acid is an intermediate in the 2-methylcitrate cycle, a metabolic pathway responsible for the catabolism of propionate.[8] This cycle is crucial for detoxifying cells from toxic propionyl-CoA, which can accumulate from the breakdown of odd-chain fatty acids and certain amino acids.[9] The 2-methylcitrate cycle is interconnected with the tricarboxylic acid (TCA) cycle.[9][10]

metabolic_pathway cluster_Propionyl_CoA Propionyl-CoA Metabolism Oxaloacetate Oxaloacetate 2-Methylcitrate 2-Methylcitric Acid Oxaloacetate->2-Methylcitrate Succinate_TCA Succinate Pyruvate_TCA Pyruvate Propionyl-CoA Propionyl-CoA Propionyl-CoA->2-Methylcitrate Methylcitrate Synthase 2-Methylisocitrate 2-Methylisocitrate 2-Methylcitrate->2-Methylisocitrate Methylcitrate Dehydratase Succinate_Prop Succinate 2-Methylisocitrate->Succinate_Prop Methylisocitrate Lyase Pyruvate_Prop Pyruvate 2-Methylisocitrate->Pyruvate_Prop

Caption: The 2-Methylcitric Acid Cycle.

Quantitative Data

The following table summarizes representative concentrations of 2-methylcitric acid in dried blood spots (DBS) from various populations, highlighting the elevated levels in individuals with metabolic disorders.

Population/Condition2-Methylcitric Acid Concentration (µmol/L)Reference
Healthy Newborns (Reference Range)0.04 - 0.36[11]
Healthy Newborns (Median)0.06 (Range: 0 - 0.63)[12]
Confirmed Propionic Acidemia (PA)> 1.0[11]
Confirmed Methylmalonic Aciduria (MMA)> 1.0[11]
Confirmed Cobalamin (Cbl) C Defect> 1.0[11]
Confirmed Cbl F Defect> 1.0[12]
Maternal Vitamin B12 DeficiencyCan be elevated, but typically lower than in confirmed metabolic disorders[11][12]
False Positives (from primary screening)< 1.0[11]

Experimental Protocols

A generalized workflow for the quantification of 2-methylcitric acid in biological samples using this compound as an internal standard is presented below. This protocol is based on common methodologies found in the literature for LC-MS/MS analysis.[12][13][14]

experimental_workflow SampleCollection Sample Collection (e.g., Dried Blood Spot) Spiking Spiking with This compound (IS) SampleCollection->Spiking Extraction Analyte Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis DataProcessing Data Processing LC_MS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

References

Application Notes and Protocols for the Quantification of 2-Methylcitric Acid in Dried Blood Spots using a d3-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a pivotal biomarker for the differential diagnosis of inborn errors of metabolism, specifically propionic acidemia and methylmalonic acidemia. Elevated levels of 2-MCA in physiological fluids are indicative of defects in the propionyl-CoA metabolic pathway. The analysis of 2-MCA in dried blood spots (DBS) is a minimally invasive technique that has proven to be a valuable second-tier test in newborn screening programs. It significantly improves the specificity and positive predictive value of initial screening results based on elevated propionylcarnitine (C3), thereby reducing the number of false-positive cases.

This document provides a comprehensive guide to the quantification of 2-MCA in DBS using a stable isotope-labeled internal standard (d3-2-Methylcitric acid) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes detailed procedures for sample preparation, derivatization, and instrumental analysis, along with guidelines for the preparation of calibration standards and quality controls.

Metabolic Pathway of 2-Methylcitric Acid Formation

Inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia result from deficiencies in enzymes involved in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] This leads to an accumulation of propionyl-CoA. Under normal physiological conditions, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle.[2] However, when the activity of propionyl-CoA carboxylase is deficient, propionyl-CoA is shunted into an alternative pathway where it condenses with oxaloacetate to form 2-methylcitrate, leading to its accumulation.[3]

Propionyl-CoA Metabolism cluster_0 Mitochondrion Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase 2-Methylcitrate Synthase 2-Methylcitrate Synthase Propionyl-CoA->2-Methylcitrate Synthase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Biotin Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle Oxaloacetate Oxaloacetate Oxaloacetate->2-Methylcitrate Synthase 2-Methylcitric Acid 2-Methylcitric Acid 2-Methylcitrate Synthase->2-Methylcitric Acid Elevated Levels Elevated Levels 2-Methylcitric Acid->Elevated Levels (in Propionic Acidemia)

Propionyl-CoA Metabolism and 2-Methylcitric Acid Formation

Experimental Workflow

The analytical workflow for the quantification of 2-Methylcitric acid in dried blood spots encompasses several key stages, from sample reception to data analysis. The process begins with the punching of a small disc from the DBS card, followed by the addition of a deuterated internal standard (d3-2-Methylcitric acid) to correct for matrix effects and variations in sample processing. The sample then undergoes an extraction and derivatization step to enhance the analytical sensitivity and chromatographic properties of 2-MCA. The derivatized sample is subsequently analyzed by LC-MS/MS. The resulting data is processed to generate a calibration curve, from which the concentration of 2-MCA in the unknown samples is determined.

Experimental Workflow DBS Sample DBS Sample Punch 3.2 mm Disc Punch 3.2 mm Disc DBS Sample->Punch 3.2 mm Disc Add d3-2-MCA Internal Standard Add d3-2-MCA Internal Standard Punch 3.2 mm Disc->Add d3-2-MCA Internal Standard Extraction & Derivatization Extraction & Derivatization Add d3-2-MCA Internal Standard->Extraction & Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Extraction & Derivatization->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Report Quantification Report Data Processing->Quantification Report

Workflow for 2-MCA Quantification in DBS

Detailed Experimental Protocols

Materials and Reagents
  • 2-Methylcitric acid (analytical standard)

  • d3-2-Methylcitric acid (internal standard)

  • Whole blood (for preparation of calibrators and QCs)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dried blood spot collection cards (e.g., Whatman 903™)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of 2-MCA and d3-2-MCA in methanol or water at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-MCA by serially diluting the stock solution with methanol/water to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of d3-2-MCA at an appropriate concentration (e.g., 10 µg/mL) in methanol/water.

  • Calibration Standards and Quality Controls (QCs) in DBS:

    • To prepare matrix-matched calibrators, spike aliquots of fresh whole blood with the 2-MCA working standard solutions to achieve a range of concentrations (e.g., 0.5, 1, 2.5, 5, 10, and 20 µmol/L).[4]

    • Prepare low, medium, and high QCs in the same manner at concentrations within the calibration range (e.g., 1.5, 7.5, and 15 µmol/L).

    • Spot a fixed volume (e.g., 50 µL) of each spiked blood sample onto the DBS collection cards.

    • Allow the spots to dry completely at room temperature for at least 4 hours.

    • Store the prepared DBS calibrators and QCs in sealed bags with desiccant at -20°C until use.

Sample Preparation from Dried Blood Spots
  • Punch a 3.2 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.

  • Add a fixed volume (e.g., 50 µL) of the internal standard working solution (d3-2-MCA) to each tube.

  • Add 100 µL of the extraction solution (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex the tubes for 30 minutes to ensure complete extraction.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube for derivatization.

Derivatization Protocol

To improve the ionization efficiency and chromatographic retention of 2-MCA, a derivatization step is employed.[4]

  • To the extracted supernatant, add 25 µL of 25 mmol/L EDC in water, 25 µL of 25 mmol/L DMAP in acetonitrile, and 50 µL of 2 mmol/L DAABD-AE in acetonitrile.[4]

  • Cap the tubes tightly and incubate at 65°C for 45 minutes.[4]

  • After incubation, stop the reaction by adding 120 µL of 10% methanol.[4]

  • Centrifuge the tubes at 13,000 rpm for 1 minute.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of 2-MCA from isomers
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and Mass Spectrometer Settings

The following MRM transitions and exemplary mass spectrometer settings can be used as a starting point for method development. Optimization may be required depending on the instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-MCA (derivatized)499.4151.13522
d3-2-MCA (derivatized)502.4151.13522

Note: The precursor and product ions are for the DAABD-AE derivatized forms of 2-MCA and d3-2-MCA.[5]

Data Presentation and Quantitative Analysis

The concentration of 2-MCA in the DBS samples is determined by constructing a calibration curve from the analysis of the prepared DBS calibrators. The curve is generated by plotting the peak area ratio of the analyte (2-MCA) to the internal standard (d3-2-MCA) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Performance Characteristics

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of 2-MCA in DBS.

ParameterTypical Value
Linearity Range 0.5 - 50 µmol/L[5]
Lower Limit of Quantification (LLOQ) 0.07 µmol/L[6]
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 90 - 110%
Expected Clinical Ranges

The concentration of 2-MCA in DBS can vary significantly between healthy individuals and those with metabolic disorders.

Population2-MCA Concentration Range (µmol/L)
Healthy Newborns 0.04 - 0.36[7]
Patients with Propionic/Methylmalonic Acidemia Can range from slightly elevated to > 80[7][8]
Screening Cut-off > 1.0 µmol/L (example)[7]

Note: The specific cut-off value should be established and validated by each laboratory.

Conclusion

The quantification of 2-Methylcitric acid in dried blood spots using a d3-labeled internal standard by LC-MS/MS is a robust and reliable method for the second-tier testing of propionic and methylmalonic acidemias in newborn screening programs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to establish and validate this important assay in their laboratories. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for clinical and research applications.

References

Application Notes and Protocols for 2-Methylcitric Acid Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcitric acid (MCA) is a key biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, including propionic acidemia and methylmalonic aciduria.[1][2] In these conditions, the accumulation of propionyl-CoA leads to its condensation with oxaloacetate to form 2-methylcitric acid.[1][3] Accurate quantification of MCA in urine is crucial for clinical diagnosis, patient monitoring, and research into these metabolic disorders.

This document provides detailed protocols for the sample preparation of 2-methylcitric acid in urine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary analytical techniques for the quantification of 2-methylcitric acid are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like MCA, a derivatization step is necessary to increase volatility and improve chromatographic separation.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, often with simpler sample preparation.[5] Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[6][7]

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance data for the analytical methods used to quantify 2-methylcitric acid and related metabolites.

ParameterLC-MS/MS (Dried Blood Spot/Urine)GC-MS (Urine)
Recovery 90.2% - 109.4%[6]Method Dependent
Imprecision (CV%) <10.8%[6]Method Dependent
Linearity Up to 80 µmol/L for total 2MCA[8]Method Dependent
Reference Range (Urine) 0.4-3.4 mmol/mol creatinine (in dried urine spots)[2]Method Dependent
Pathological Range (Urine) 8.3 - 591 mmol/mol creatinine (in dried urine spots)[2]Method Dependent

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Methylcitric Acid in Urine

This protocol describes a common approach for urinary organic acid analysis, including 2-methylcitric acid, using liquid-liquid extraction followed by derivatization.

1. Materials and Reagents

  • Urine samples (store at -70°C for long-term stability)[9]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled MCA or a non-endogenous similar compound)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Methoxyamine hydrochloride in pyridine followed by MSTFA with 1% TMCS.[10][11]

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation Workflow

GCMS_Workflow start Start: Urine Sample add_is Add Internal Standard start->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry_extract Dry Organic Phase (e.g., with Sodium Sulfate) extract->dry_extract evaporate Evaporate to Dryness (under Nitrogen stream) dry_extract->evaporate derivatize Derivatization (e.g., Silylation with BSTFA) evaporate->derivatize inject Inject into GC-MS derivatize->inject end_node Data Analysis inject->end_node

Caption: GC-MS sample preparation workflow for 2-methylcitric acid in urine.

3. Detailed Procedure

  • Thaw urine samples to room temperature.

  • To a glass centrifuge tube, add a volume of urine normalized to creatinine concentration (e.g., volume equivalent to 1 mg of creatinine).[9]

  • Add a known amount of the internal standard solution.

  • Acidify the urine sample to a pH < 2 by adding concentrated HCl.

  • Perform liquid-liquid extraction by adding 3 volumes of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitute the dried residue in the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Cap the tube tightly and heat at 60-80°C for 30-60 minutes to complete the derivatization.

  • Cool the sample to room temperature before injection into the GC-MS system.

Protocol 2: LC-MS/MS Analysis of 2-Methylcitric Acid in Urine

This protocol details a "dilute-and-shoot" method, which is often favored for its simplicity and high throughput in clinical settings. Derivatization can be included to improve sensitivity.

1. Materials and Reagents

  • Urine samples

  • Internal Standard (IS) solution (e.g., 2-methylcitric acid-d3)

  • Methanol or Acetonitrile

  • Formic acid

  • Deionized water

  • Centrifuge filters (e.g., 0.22 µm)

  • LC-MS/MS system

2. Sample Preparation Workflow

LCMS_Workflow start Start: Urine Sample dilute Dilute Sample with Internal Standard Solution start->dilute vortex Vortex Mix dilute->vortex centrifuge Centrifuge to Pellet Particulates vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject end_node Data Analysis inject->end_node

Caption: LC-MS/MS "dilute-and-shoot" sample preparation workflow.

3. Detailed Procedure

  • Thaw urine samples to room temperature and vortex.

  • Prepare a precipitation/dilution solution containing the internal standard in an organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

  • In a microcentrifuge tube, add 10 µL of urine to 190 µL of the cold precipitation/dilution solution.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins and particulates.

  • Transfer the supernatant to a clean autosampler vial, optionally passing it through a 0.22 µm centrifuge filter.

  • Inject the prepared sample into the LC-MS/MS system.

Note on Derivatization for LC-MS/MS: For increased sensitivity, a derivatization step can be added. For instance, after drying the urine extract, derivatization with a reagent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole can be performed before LC-MS/MS analysis.[2] This involves incubation at an elevated temperature (e.g., 65°C) for a specific time (e.g., 45 minutes) before injection.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic origin of 2-methylcitric acid.

Metabolic_Pathway prop_coa Propionyl-CoA citrate_synthase Citrate Synthase prop_coa->citrate_synthase oaa Oxaloacetate oaa->citrate_synthase mca 2-Methylcitric Acid citrate_synthase->mca metabolic_block Metabolic Block (e.g., Propionic Acidemia) metabolic_block->prop_coa leads to accumulation precursors Precursors (Isoleucine, Valine, Threonine, Methionine, Odd-chain fatty acids) precursors->prop_coa

Caption: Formation of 2-methylcitric acid from propionyl-CoA accumulation.

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of 2-methylcitric acid in urine will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. Both methods require careful sample preparation to ensure accurate and reproducible results. The protocols provided here serve as a detailed guide for researchers, scientists, and drug development professionals involved in the analysis of this important metabolic biomarker.

References

Application Note: Derivatização do Ácido 2-Metilcítrico para Análise por GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Para: Pesquisadores, Cientistas e Profissionais de Desenvolvimento de Fármacos

Assunto: Protocolos Detalhados para a Derivatização do Ácido 2-Metilcítrico para Análise Quantitativa por Cromatografia Gasosa-Espectrometria de Massas (GC-MS)

Introdução

O ácido 2-metilcítrico é um importante biomarcador para a monitorização de erros inatos do metabolismo, como a acidemia propiônica e a acidemia metilmalônica. A sua análise quantitativa precisa em matrizes biológicas, como urina e plasma, é crucial para o diagnóstico e acompanhamento clínico. A cromatografia gasosa acoplada à espectrometria de massas (GC-MS) é uma técnica poderosa para a análise de metabólitos, oferecendo alta resolução cromatográfica e identificação estrutural confiável. No entanto, devido à sua natureza polar e baixa volatilidade, o ácido 2-metilcítrico requer uma etapa de derivatização antes da análise por GC-MS.

Esta nota de aplicação fornece protocolos detalhados para os dois métodos de derivatização mais comuns para o ácido 2-metilcítrico: sililação e esterificação. Adicionalmente, apresenta uma comparação dos dados quantitativos disponíveis para auxiliar os pesquisadores na seleção do método mais adequado para as suas necessidades.

Princípios da Derivatização para Análise por GC-MS

A derivatização para GC-MS visa modificar quimicamente o analito para aumentar a sua volatilidade e estabilidade térmica, além de melhorar as suas propriedades cromatográficas. Para o ácido 2-metilcítrico, que possui três grupos carboxílicos e um grupo hidroxila, a derivatização é essencial para bloquear estes grupos polares.

  • Sililação: Este método substitui os hidrogênios ativos dos grupos carboxila e hidroxila por um grupo trimetilsilil (TMS). Os reagentes de sililação mais comuns são o N,O-bis(trimetilsilil)trifluoroacetamida (BSTFA) e o N-metil-N-(trimetilsilil)trifluoroacetamida (MSTFA), frequentemente utilizados com um catalisador como o trimetilclorosilano (TMCS).

  • Esterificação: Este processo converte os grupos de ácido carboxílico em ésteres, tipicamente ésteres metílicos. Os reagentes comuns para a esterificação incluem metanol na presença de um catalisador ácido, como cloreto de hidrogênio (HCl) ou trifluoreto de boro (BF3).

Protocolos Experimentais

Preparação da Amostra (Exemplo para Urina)

Um protocolo geral para a extração de ácidos orgânicos da urina é descrito abaixo. Recomenda-se a otimização para cada aplicação específica.

  • Amostragem: Colete uma amostra de urina e armazene-a a -20°C ou inferior até a análise.

  • Ajuste do Volume: O volume de urina a ser extraído pode ser normalizado com base na concentração de creatinina.[1]

  • Adição do Padrão Interno: Adicione um padrão interno apropriado (por exemplo, um análogo de ácido dicarboxílico marcado com isótopo estável) à amostra de urina para corrigir as perdas durante a preparação da amostra e a análise.

  • Acidificação: Acidifique a amostra de urina para um pH de aproximadamente 1-2 com HCl para protonar os ácidos orgânicos.

  • Extração Líquido-Líquido: Extraia os ácidos orgânicos da amostra de urina acidificada com um solvente orgânico, como acetato de etila ou uma mistura de éter dietílico e acetato de etila. Repita a extração duas a três vezes para garantir uma recuperação elevada.

  • Secagem: Junte as fases orgânicas e seque-as sobre sulfato de sódio anidro para remover qualquer vestígio de água.

  • Evaporação: Evapore o solvente orgânico sob uma corrente suave de nitrogênio à temperatura ambiente ou a uma temperatura ligeiramente elevada (por exemplo, 40°C). A secagem excessiva pode levar à perda de analitos voláteis.

Protocolo de Derivatização por Sililação
  • Reconstituição: Reconstitua o extrato seco de urina em um solvente aprótico, como piridina ou acetonitrila.

  • Adição do Reagente: Adicione o reagente de sililação, por exemplo, uma mistura de BSTFA com 1% de TMCS.[2][3]

  • Reação: Feche bem o frasco de reação e aqueça a 60-80°C por 30-60 minutos para completar a reação de derivatização.[3]

  • Análise por GC-MS: Após o arrefecimento à temperatura ambiente, a amostra derivatizada está pronta para injeção no sistema GC-MS.

Protocolo de Derivatização por Esterificação (Metilação)
  • Adição do Reagente: Adicione o reagente de esterificação, como 3N HCl em metanol ou 14% de trifluoreto de boro em metanol, ao extrato seco de urina.[3][4]

  • Reação: Feche bem o frasco de reação e aqueça a 60-100°C por 30-60 minutos.[5]

  • Extração: Após o arrefecimento, adicione água e um solvente orgânico não polar (por exemplo, hexano ou diclorometano) para extrair os ésteres metílicos formados.

  • Separação de Fases: Agite vigorosamente e centrifugue para separar as fases.

  • Coleta da Fase Orgânica: Transfira cuidadosamente a camada orgânica superior para um novo frasco.

  • Secagem e Concentração: Seque a fase orgânica com sulfato de sódio anidro e, se necessário, concentre sob uma corrente de nitrogênio.

  • Análise por GC-MS: A amostra derivatizada está pronta para injeção no sistema GC-MS.

Apresentação de Dados

A tabela seguinte resume os dados quantitativos comparativos para os métodos de sililação e esterificação. Note-se que os dados para o ácido 2-metilcítrico são limitados na literatura para GC-MS, pelo que são apresentados dados para ácidos dicarboxílicos de baixo peso molecular como um indicador de desempenho.

ParâmetroDerivatização por Sililação (BSTFA)Derivatização por Esterificação (BF3-Metanol)Referência
Recuperação Geralmente elevada para uma vasta gama de ácidos orgânicos. A recuperação para ácidos dicarboxílicos é tipicamente >90%.A recuperação pode ser variável, especialmente para ácidos insaturados. Para ácidos dicarboxílicos, a recuperação é geralmente de 84% a 112%.[6][7]
Limite de Detecção (LOD) Inferior para ácidos dicarboxílicos de baixo peso molecular (≤ 2 ng/m³ em amostras de aerossol atmosférico).[7]Ligeiramente superior para ácidos dicarboxílicos de baixo peso molecular (≤ 4 ng/m³ em amostras de aerossol atmosférico).[7][7]
Limite de Quantificação (LOQ) Geralmente na gama baixa de ng/mL a µg/mL, dependendo do analito e da matriz.Semelhante à sililação, mas pode ser ligeiramente superior para alguns compostos.[8]
Reprodutibilidade (RSD%) Superior (RSD% ≤ 10%) para ácidos dicarboxílicos de baixo peso molecular.[7]Satisfatória, mas pode ser ligeiramente inferior (RSD% ≤ 15%) para ácidos dicarboxílicos de baixo peso molecular.[7][7]
Estabilidade do Derivado Os derivados de TMS podem ser sensíveis à humidade e podem degradar-se com o tempo.Os ésteres metílicos são geralmente mais estáveis do que os derivados de TMS.

Visualizações Obrigatórias

Fluxo de Trabalho Experimental

experimental_workflow cluster_sample_prep Preparação da Amostra cluster_derivatization Derivatização cluster_analysis Análise urine_sample Amostra de Urina add_is Adição de Padrão Interno urine_sample->add_is acidification Acidificação (pH 1-2) add_is->acidification lle Extração Líquido-Líquido acidification->lle drying Secagem com Na2SO4 lle->drying evaporation Evaporação drying->evaporation silylation Sililação (BSTFA, 60-80°C) evaporation->silylation Opção 1 esterification Esterificação (HCl/Metanol, 60-100°C) evaporation->esterification Opção 2 gcms_analysis Análise por GC-MS silylation->gcms_analysis esterification->gcms_analysis data_processing Processamento de Dados gcms_analysis->data_processing

Legenda: Fluxo de trabalho para a análise do ácido 2-metilcítrico por GC-MS.

Relação Lógica da Derivatização

derivatization_logic analyte Ácido 2-Metilcítrico (Polar, Não-Volátil) derivatization Processo de Derivatização analyte->derivatization silylation Sililação (e.g., BSTFA) derivatization->silylation esterification Esterificação (e.g., HCl/Metanol) derivatization->esterification derivative Derivado Volátil e Termicamente Estável silylation->derivative esterification->derivative gcms Análise por GC-MS derivative->gcms

Legenda: Lógica da derivatização para análise por GC-MS.

Conclusão

Tanto a sililação como a esterificação são métodos eficazes para a derivatização do ácido 2-metilcítrico para análise por GC-MS. A escolha do método dependerá dos requisitos específicos do ensaio. A sililação com BSTFA parece oferecer limites de deteção mais baixos e melhor reprodutibilidade para ácidos dicarboxílicos semelhantes, tornando-a potencialmente mais adequada para a análise de vestígios.[7] Por outro lado, a esterificação para formar ésteres metílicos pode resultar em derivados mais estáveis. É crucial que cada laboratório valide o método escolhido para a sua matriz específica e sistema de instrumentação para garantir resultados precisos e confiáveis. Os protocolos e dados aqui apresentados servem como um guia abrangente para pesquisadores, cientistas e profissionais de desenvolvimento de fármacos que trabalham na análise quantitativa do ácido 2-metilcítrico.

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry for the Quantification of 2-Methylcitric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcitric acid (2-MCA) is a critical biomarker for the diagnosis and monitoring of inherited metabolic disorders, particularly propionic acidemia (PA) and methylmalonic acidemia (MMA).[1] These organic acidemias result from defects in the propionyl-CoA metabolic pathway, leading to the accumulation of propionyl-CoA.[1] Subsequently, propionyl-CoA condenses with oxaloacetate via citrate synthase to form 2-MCA.[1] The quantitative analysis of 2-MCA in biological matrices such as dried blood spots (DBS), plasma, and urine is essential for newborn screening, disease confirmation, and therapeutic monitoring.[2][3]

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of endogenous metabolites. This technique utilizes a stable isotope-labeled internal standard, such as 2-Methylcitric acid-d3, which is chemically identical to the analyte of interest but has a different mass.[4] The use of an internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.[4]

These application notes provide detailed protocols for the quantification of 2-MCA in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Metabolic Pathway of Propionyl-CoA

The accumulation of 2-Methylcitric acid is a direct consequence of impaired propionyl-CoA metabolism. The following diagram illustrates the metabolic pathway leading to the formation of 2-MCA in propionic and methylmalonic acidemia.

Propionyl-CoA Metabolism cluster_0 Mitochondrion cluster_1 Propionic Acidemia cluster_2 Methylmalonic Acidemia Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC  Biotin CitrateSynthase Citrate Synthase PropionylCoA->CitrateSynthase MethylmalonylCoA D-Methylmalonyl-CoA PCC->MethylmalonylCoA Racemase Methylmalonyl-CoA Racemase MethylmalonylCoA->Racemase L_MethylmalonylCoA L-Methylmalonyl-CoA Racemase->L_MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase TwoMCA 2-Methylcitric Acid CitrateSynthase->TwoMCA IDMS Workflow SampleCollection Sample Collection (DBS, Plasma, Urine) Spiking Spiking with This compound (Internal Standard) SampleCollection->Spiking SamplePreparation Sample Preparation (Extraction / Derivatization) Spiking->SamplePreparation LCMS LC-MS/MS Analysis SamplePreparation->LCMS DataProcessing Data Processing (Quantification) LCMS->DataProcessing Result Result (Concentration of 2-MCA) DataProcessing->Result

References

Application Notes and Protocols: 2-Methylcitric Acid-d3 for Prenatal Diagnosis of Acidemias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Methylcitric acid-d3 as an internal standard in the prenatal diagnosis of organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).

Introduction

Propionic acidemia and methylmalonic acidemia are inborn errors of metabolism characterized by the accumulation of toxic organic acids.[1][2][3] Prenatal diagnosis is critical for early intervention and management. 2-Methylcitric acid (MCA) has been identified as a key, reliable biomarker for these conditions, as it accumulates in physiological fluids when propionyl-CoA metabolism is disrupted.[1][4] The analysis of MCA in amniotic fluid provides a rapid and dependable method for the prenatal diagnosis of these genetic disorders.[4] For accurate quantification, stable isotope dilution assays employing deuterated internal standards like this compound are considered the gold standard. These assays are typically performed using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][5]

Biochemical Pathway

In individuals with propionic or methylmalonic acidemia, the normal metabolism of propionyl-CoA is impaired. This leads to the accumulation of propionyl-CoA, which then serves as a substrate for citrate synthase, resulting in the formation of 2-methylcitric acid.

cluster_pathway Metabolic Pathway of 2-Methylcitric Acid Formation Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase MCA 2-Methylcitric Acid (Biomarker) Citrate_Synthase->MCA

Caption: Formation of 2-Methylcitric Acid in Acidemias.

Quantitative Data Summary

The following tables summarize the concentrations of key biomarkers in amniotic fluid for the prenatal diagnosis of propionic and methylmalonic acidemias. These values are compiled from various studies and should be used as a reference. Each laboratory should establish its own reference ranges.

Table 1: Amniotic Fluid Biomarker Concentrations for MMA Diagnosis [3]

BiomarkerUnaffected Fetuses (μmol/L)Affected Fetuses (μmol/L)
Propionylcarnitine (C3)0.16 - 1.53Significantly higher
C3/Acetylcarnitine (C2) Ratio0.08 - 0.57Significantly higher
Methylmalonic Acid0.97 - 1.81Significantly higher
2-Methylcitric Acid0.01 - 0.79Significantly higher
Homocysteine (for cblC subtype)2.40 - 6.95Increased

Table 2: Diagnostic Performance of Analytical Methods for MMA Prenatal Diagnosis [6]

MethodSpecificitySensitivityPositive Predictive ValueNegative Predictive Value
GC/MS96.5%71.2%86.0%91.6%
LC/MS/MS95.9%84.6%86.3%95.3%
GC/MS and LC/MS/MS Combined92.5%95.6%95.0%96.1%

Experimental Protocols

The following are generalized protocols for the analysis of 2-methylcitric acid in amniotic fluid using a stable isotope dilution assay with this compound as the internal standard.

Protocol 1: Sample Collection and Preparation
  • Amniotic Fluid Collection : Collect 15-20 mL of amniotic fluid via amniocentesis, typically between 16 and 22 weeks of gestation.[6][7]

  • Centrifugation : Centrifuge the collected amniotic fluid at 3000 rpm for 5 minutes at 4°C to separate the cell-free supernatant from fetal cells.[6]

  • Storage : The cell-free amniotic fluid can be stored frozen until analysis. Organic acids like methylcitrate are stable for at least 14 days at room temperature.[5][6]

  • Internal Standard Spiking : To a known volume of cell-free amniotic fluid (e.g., 0.02 to 1.0 mL), add a precise amount of this compound solution to serve as the internal standard for quantification.

Protocol 2: Analysis of 2-Methylcitric Acid by GC/MS

This protocol involves the derivatization of the organic acids to make them volatile for gas chromatography.

  • Urease Pretreatment (Optional but Recommended) : To reduce urea interference, the amniotic fluid sample can be pre-treated with urease.[7]

  • Extraction : Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the amniotic fluid.[8]

  • Derivatization : Evaporate the extracted sample to dryness and derivatize the organic acids to a more volatile and thermally stable form, such as trimethylsilyl (TMS) ethers or esters.[8]

  • GC/MS Analysis :

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column for the separation of the organic acids.

    • The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized 2-methylcitric acid and the this compound internal standard.

  • Quantification : The concentration of 2-methylcitric acid in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Protocol 3: Analysis of 2-Methylcitric Acid by LC-MS/MS

This method often requires less sample preparation as derivatization is not typically needed.

  • Sample Dilution : Dilute the amniotic fluid sample containing the this compound internal standard with a suitable solvent, such as a mixture of water and an organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis :

    • Inject the diluted sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the analytes using a suitable LC column (e.g., a C18 reversed-phase column).

    • The tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous 2-methylcitric acid and the this compound internal standard.

  • Quantification : The concentration of 2-methylcitric acid is determined from the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the prenatal diagnosis of acidemias using this compound.

cluster_workflow Prenatal Diagnosis Workflow Amniocentesis Amniocentesis (16-22 weeks) Sample_Prep Sample Preparation (Centrifugation, Add IS) Amniocentesis->Sample_Prep Analysis Analytical Method Sample_Prep->Analysis GCMS GC/MS Analysis (with Derivatization) Analysis->GCMS  GC/MS LCMSMS LC-MS/MS Analysis Analysis->LCMSMS LC-MS/MS   Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis Diagnosis Diagnosis (Affected/Unaffected) Data_Analysis->Diagnosis

Caption: General workflow for prenatal diagnosis.

Conclusion

The use of this compound as an internal standard for the quantification of 2-methylcitric acid in amniotic fluid is a robust and reliable method for the prenatal diagnosis of propionic and methylmalonic acidemias. Both GC/MS and LC-MS/MS are powerful analytical techniques for this purpose, with the combination of both methods providing the highest diagnostic accuracy.[6] These application notes and protocols provide a framework for researchers and clinicians to develop and implement these diagnostic tests in their laboratories.

References

Application Note: Simultaneous Quantification of Organic Acids in Biological Matrices using LC-MS/MS with d3-Methylcrotonylglycine (d3-MCA) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic acids are a diverse group of carboxylic acid-containing compounds that are key intermediates in various metabolic pathways. The analysis of their profiles in biological fluids such as plasma and urine is crucial for the diagnosis and monitoring of inherited metabolic diseases, as well as for understanding metabolic perturbations in various pathological conditions, including cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the targeted quantification of organic acids due to its high sensitivity, specificity, and throughput.[1]

This application note provides a detailed protocol for the simultaneous analysis of a panel of clinically relevant organic acids in human plasma and urine using a robust LC-MS/MS method. The method employs d3-methylcrotonylglycine (d3-MCA) as an internal standard to ensure accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma or Urine Sample Add_IS Add d3-MCA Internal Standard Sample->Add_IS Deproteinization Protein Precipitation (Acetonitrile) Add_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Down Evaporation to Dryness Supernatant->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI-) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Organic Acids Calibration_Curve->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of organic acids.

Experimental Protocols

Materials and Reagents
  • Standards: Analytical grade standards of all organic acids and d3-methylcrotonylglycine (d3-MCA) were procured from a reputable chemical supplier.

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (LC-MS grade) was also required.

  • Biological Matrices: Human plasma (with K2EDTA as anticoagulant) and urine were used. All samples should be stored at -80°C until analysis.[2][3]

Standard Solution Preparation
  • Stock Solutions: Individual stock solutions of each organic acid and d3-MCA were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: A mixed standard working solution containing all organic acids at a concentration of 10 µg/mL was prepared by diluting the stock solutions with 50% methanol.

  • Internal Standard Working Solution: A working solution of d3-MCA was prepared at a concentration of 1 µg/mL in 50% methanol.

  • Calibration Standards: Calibration standards were prepared by serial dilution of the working standard mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Each calibration standard was spiked with the internal standard working solution to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw plasma and urine samples on ice.

  • For plasma samples, take 100 µL and add 10 µL of the d3-MCA internal standard working solution (1 µg/mL).

  • For urine samples, dilute 1:10 with LC-MS grade water, then take 100 µL of the diluted urine and add 10 µL of the d3-MCA internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to each sample for protein precipitation.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
LC System High-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-8 min: 2-80% B; 8-9 min: 80% B; 9-10 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS):

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following table lists the optimized Multiple Reaction Monitoring (MRM) transitions for the target organic acids and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lactic Acid89.043.010
Pyruvic Acid87.043.010
Succinic Acid117.073.012
Fumaric Acid115.071.015
Malic Acid133.0115.010
α-Ketoglutaric Acid145.0101.012
Citric Acid191.1111.115
3-Hydroxybutyric Acid103.059.010
Acetoacetic Acid101.057.012
Methylmalonic Acid117.073.012
Propionylglycine130.174.110
3-Methylcrotonylglycine142.186.115
d3-Methylcrotonylglycine (IS) 145.1 89.1 15

Data Presentation

Method Performance

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Linearity, LOD, and LOQ of the LC-MS/MS Method

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Lactic Acid1 - 1000>0.9980.31
Pyruvic Acid1 - 1000>0.9970.41
Succinic Acid1 - 1000>0.9990.21
Fumaric Acid1 - 1000>0.9980.31
Malic Acid1 - 1000>0.9990.21
α-Ketoglutaric Acid1 - 1000>0.9970.51
Citric Acid1 - 1000>0.9980.31
3-Hydroxybutyric Acid1 - 1000>0.9990.21
Acetoacetic Acid1 - 1000>0.9960.62
Methylmalonic Acid1 - 1000>0.9990.21
Propionylglycine1 - 1000>0.9980.31
3-Methylcrotonylglycine1 - 1000>0.9990.21

Table 2: Precision and Accuracy of the LC-MS/MS Method

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Lactic Acid54.25.898.5
5003.14.5101.2
Succinic Acid53.85.199.1
5002.94.2100.5
Citric Acid54.56.297.8
5003.55.0102.1
Methylmalonic Acid53.95.599.5
5003.04.8100.8
3-Methylcrotonylglycine53.75.399.2
5002.84.4101.0

Signaling Pathway Diagram

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in 2-Methylcitric acid-d3 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of 2-Methylcitric acid-d3 (2-MCA-d3) in plasma. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound in plasma?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these interfering components can include phospholipids, salts, proteins, and metabolites.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, in this case, this compound.[1][2] The primary concern is that matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative method, leading to erroneous results.[4]

Q2: My this compound internal standard (IS) signal is inconsistent across different plasma samples. Is this a sign of matrix effects?

A: Yes, significant variation in the internal standard response, especially a stable isotope-labeled IS like this compound, across different samples is a strong indicator of matrix effects.[1] While a suitable IS should compensate for matrix effects, large variations can suggest that the extent of ion suppression or enhancement is sample-dependent and not being adequately corrected.[1] It is highly recommended to monitor the IS response during sample analysis to identify subject-specific matrix effects.[1]

Q3: What are the most common causes of matrix effects in plasma samples?

A: The most notorious culprits for matrix effects in plasma are phospholipids.[3][5] These molecules are major components of cell membranes and have a high tendency to co-extract with analytes of interest, particularly with simple sample preparation methods like protein precipitation.[5] Phospholipids often elute from the HPLC column in the same timeframe as many analytes, leading to charge competition in the ESI source and causing ion suppression.[5] Other endogenous components like salts and proteins can also contribute to matrix effects.[1]

Q4: Can my LC-MS/MS system contribute to matrix effects?

A: While the primary source of matrix effects is the sample itself, the LC-MS instrument conditions can influence their severity.[2] Factors such as the ion source temperature, solvent composition, and flow rates can impact ionization efficiency and the degree of observed suppression or enhancement.[2] Additionally, a contaminated MS source, often fouled by repeated injections of plasma samples, can exacerbate matrix effects.[5]

Q5: Are there different ionization techniques that are less susceptible to matrix effects?

A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than Electrospray Ionization (ESI).[1][6] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a viable solution, although it may have limitations regarding sensitivity and suitability for certain analytes.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying, assessing, and mitigating matrix effects during the quantification of this compound in plasma.

Step 1: Identifying the Presence of Matrix Effects

If you suspect matrix effects are impacting your assay, the following experiments can help confirm their presence and magnitude.

Experimental Protocol: Quantitative Assessment via Post-Extraction Spike

This experiment quantitatively determines the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established procedure. Spike this compound into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank plasma sample before the extraction process. This set is used to determine recovery.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation of Results:

  • A Matrix Effect value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • Regulatory guidelines often require the matrix effect to be within a certain range (e.g., 85-115%).

Experimental Protocol: Qualitative Assessment via Post-Column Infusion

This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up a continuous infusion of a standard solution of this compound directly into the mass spectrometer, post-column, using a syringe pump and a T-junction.

  • While the standard is being infused, inject an extracted blank plasma sample onto the LC column.

  • Monitor the signal of the infused standard.

Interpretation of Results:

  • A stable, flat baseline indicates no co-eluting components are causing matrix effects.

  • A dip in the baseline signal indicates ion suppression at that retention time.

  • A rise in the baseline signal indicates ion enhancement at that retention time.

This information is valuable for adjusting the chromatographic method to separate the analyte from the interfering regions.[7]

Step 2: Mitigating Matrix Effects

Once matrix effects are confirmed, the following strategies can be employed for their reduction or elimination.

Strategy 1: Optimization of Sample Preparation

Improving the sample cleanup is the most effective way to combat matrix effects.[3][4]

  • Protein Precipitation (PPT): This is a fast but often insufficient method for removing phospholipids.[8]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that leaves many matrix components behind.[2] A double LLE, using a non-polar solvent first to remove hydrophobic interferences followed by extraction with a more polar solvent, can further improve selectivity.[3]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate the analyte from the matrix.[2] There are also specialized SPE cartridges and plates, such as HybridSPE-Phospholipid, that are designed to specifically target and remove phospholipids.[5]

Quantitative Data on Sample Preparation Techniques:

Sample Preparation MethodAnalyte Recovery (%)Imprecision (CV%)Reference
Dual Derivatization LC-MS/MS (DBS)90.2 - 109.4%<10.8%[9]
LC/MS/MS without derivatization84.42 - 120.05%Intra-assay: 2.1 - 6.9%, Inter-assay: 2.7 - 11.6%[10]

Note: The data above is for 2-Methylcitric acid and related compounds and may serve as a general reference.

Strategy 2: Chromatographic Separation

If sample preparation is not sufficient, modifying the LC method can help separate this compound from co-eluting interferences.[8]

  • Change Column Chemistry: Switching to a different column (e.g., from C18 to a phenyl-hexyl or a pentafluorophenyl column) can alter selectivity.

  • Modify Mobile Phase: Adjusting the organic solvent, pH, or additives can improve separation.

  • Adjust Gradient Profile: A shallower gradient can increase the resolution between peaks.

Strategy 3: Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the quantification of 2-Methylcitric acid, is the most recommended approach to compensate for matrix effects.[2] The SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing a reliable correction.[2] The IS normalized matrix factor should be close to 1.0.[1]

Strategy 4: Sample Dilution

Diluting the plasma sample with a suitable solvent can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte.[1]

Workflow and Troubleshooting Diagrams

Matrix_Effect_Troubleshooting_Workflow start Inconsistent IS Signal or Poor Reproducibility Observed assess Assess Matrix Effects start->assess post_spike Post-Extraction Spike (Quantitative) assess->post_spike post_infusion Post-Column Infusion (Qualitative) assess->post_infusion is_effect Matrix Effect Confirmed? post_spike->is_effect post_infusion->is_effect mitigate Mitigate Matrix Effects is_effect->mitigate Yes no_effect No Significant Matrix Effect is_effect->no_effect No sample_prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography dilution Sample Dilution mitigate->dilution revalidate Re-evaluate Matrix Effects sample_prep->revalidate chromatography->revalidate dilution->revalidate end_ok Method Validated revalidate->end_ok Pass end_fail Further Optimization Needed revalidate->end_fail Fail end_fail->mitigate

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Strategies plasma Plasma Sample ppt Protein Precipitation (PPT) plasma->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe ppt_out High Phospholipids High Matrix Effect ppt->ppt_out lle_out Reduced Matrix Components Cleaner Extract lle->lle_out spe_out Selective Analyte Isolation Minimal Matrix Effect spe->spe_out

Caption: Comparison of sample preparation techniques.

References

Optimizing mass spectrometry parameters for 2-Methylcitric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 2-Methylcitric acid-d3 (2-MCA-d3) by mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 2-Methylcitric acid and its deuterated internal standard.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Signal for 2-MCA-d3 1. Inefficient Ionization: 2-Methylcitric acid is a polar organic acid that can exhibit poor ionization in electrospray ionization (ESI).2. Suboptimal MS Parameters: Incorrect cone voltage or collision energy can lead to poor fragmentation and low signal intensity.3. Sample Preparation Issues: Incomplete derivatization or extraction losses can result in low analyte concentration.1. Derivatization: Employ a derivatization agent to improve ionization efficiency. Amidation with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to be effective.[1][2][3][4]2. Parameter Optimization: Infuse a standard solution of derivatized 2-MCA-d3 to optimize compound-specific parameters such as cone voltage and collision energy.[2]3. Review Protocol: Ensure complete and consistent sample preparation, including derivatization and extraction steps.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of organic acids.3. Column Overload: Injecting too much analyte can lead to peak distortion.1. Mobile Phase Modifier: Add a small amount of an acid, such as formic acid, to the mobile phase to suppress silanol interactions.2. pH Adjustment: Optimize the mobile phase pH to ensure consistent ionization of 2-Methylcitric acid.3. Reduce Injection Volume: Dilute the sample or reduce the injection volume to avoid overloading the column.
High Background Noise or Contamination 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.2. Carryover: Analyte from a previous injection may be retained in the system and elute in subsequent runs.3. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal.1. Use High-Purity Solvents: Employ LC-MS grade solvents and reagents.2. System Wash: Implement a thorough needle and system wash between injections with a strong solvent.3. Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components.
Inconsistent Retention Time 1. Fluctuations in Mobile Phase Composition: Inaccurate gradient formation can lead to shifts in retention time.2. Column Temperature Variation: Changes in column temperature can affect chromatographic separation.3. Column Degradation: Over time, the stationary phase of the column can degrade, leading to inconsistent performance.1. Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase.2. Use a Column Oven: Maintain a constant and controlled column temperature.3. Column Replacement: Replace the analytical column if performance degrades.
Ion Suppression 1. Matrix Effects: Endogenous components in biological samples can co-elute with the analyte and suppress its ionization.[5]2. High Concentrations of Salts or Buffers: Non-volatile salts in the mobile phase can interfere with the ionization process.1. Enhance Chromatographic Separation: Optimize the LC method to separate 2-MCA-d3 from interfering matrix components.2. Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to remove matrix interferences.[5]3. Use a Stable Isotope-Labeled Internal Standard: 2-MCA-d3 is used to compensate for matrix effects that equally affect the analyte and the internal standard.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the analysis of this compound.

Q1: Why is derivatization necessary for the analysis of 2-Methylcitric acid by LC-MS/MS?

A1: 2-Methylcitric acid is a small, polar carboxylic acid that often exhibits poor ionization efficiency and chromatographic retention on reverse-phase columns.[1][2][3][4] Derivatization, for instance with DAABD-AE, converts the analyte into a less polar and more easily ionizable derivative, thereby significantly improving sensitivity and chromatographic performance.[1][2][3][4]

Q2: What are the typical MRM transitions for 2-Methylcitric acid and this compound after derivatization with DAABD-AE?

A2: For the DAABD-AE derivatives, the commonly used multiple reaction monitoring (MRM) transitions are:

  • 2-Methylcitric acid: m/z 499.4 → 151.1

  • This compound: m/z 502.4 → 151.1

These transitions are monitored in positive electrospray ionization mode (ESI+).[1][6]

Q3: What are some key mass spectrometer parameters to optimize for this compound analysis?

A3: Key compound-dependent parameters that should be optimized include the cone voltage and collision energy. For the DAABD-AE derivative of 2-Methylcitric acid, a cone voltage of approximately 35 V and a collision energy of around 22 eV have been reported as effective starting points. However, these values should be fine-tuned on your specific instrument for optimal performance.

Q4: How can I minimize ion suppression when analyzing this compound in complex biological matrices like plasma or dried blood spots?

A4: To minimize ion suppression, a multi-faceted approach is recommended:

  • Effective Sample Preparation: Employ robust sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE), to remove a significant portion of the matrix components.[5]

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve good separation between 2-Methylcitric acid and co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is crucial as it co-elutes with the analyte and experiences similar ion suppression effects, allowing for accurate quantification.

Q5: What is the clinical significance of measuring 2-Methylcitric acid?

A5: Elevated levels of 2-Methylcitric acid are a key biomarker for inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic acidemia.[7][8] In these disorders, the normal metabolic pathway of propionyl-CoA is disrupted, leading to its accumulation and subsequent conversion to 2-Methylcitric acid. Therefore, accurate quantification of 2-Methylcitric acid is vital for the diagnosis and monitoring of these conditions.[7][8]

Experimental Protocols

A detailed methodology for the analysis of this compound in dried blood spots (DBS) is provided below. This protocol is a composite based on published methods.[1][2][3]

1. Sample Preparation

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.

  • Add an internal standard solution containing this compound.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

  • Vortex and centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate.

2. Derivatization (with DAABD-AE)

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a derivatization cocktail containing DAABD-AE, a coupling agent (e.g., EDC), and a catalyst (e.g., DMAP) in a suitable solvent.

  • Seal the plate and incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 45 minutes).[1]

  • After incubation, dilute the reaction mixture with a solvent compatible with the initial mobile phase conditions before injection.

3. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Aqueous solution with a modifier (e.g., 0.1% formic acid or 0.5 g/L PFOA).[1]

  • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile) with the same modifier.

  • Gradient: A suitable gradient to separate the derivatized 2-Methylcitric acid from other components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.4 mL/min.[1]

  • Injection Volume: Typically 1-5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2-Methylcitric acid: m/z 499.4 → 151.1

    • This compound: m/z 502.4 → 151.1[1][6]

  • MS Parameters: Optimize source conditions (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (cone voltage, collision energy) for maximum signal intensity.

Visualizations

Propionate Metabolism Pathway and Formation of 2-Methylcitric Acid

The following diagram illustrates the metabolic pathway of propionate and the biochemical block that leads to the formation of 2-Methylcitric acid in disorders like propionic acidemia.

Propionate_Metabolism cluster_block Precursors Isoleucine, Valine, Threonine, Methionine, Odd-chain Fatty Acids Propionyl_CoA Propionyl-CoA Precursors->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Oxaloacetate Oxaloacetate Propionyl_CoA->Oxaloacetate Block Enzymatic Block in Propionic Acidemia (PCC deficiency) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Two_Methylcitric_Acid 2-Methylcitric Acid (Biomarker) Oxaloacetate->Two_Methylcitric_Acid Citrate Synthase

Propionate metabolism and 2-Methylcitric acid formation.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for quantifying 2-Methylcitric acid using its deuterated internal standard.

Experimental_Workflow Start Start: Dried Blood Spot Sample Sample_Prep Sample Preparation (Disc Punching, Protein Precipitation) Start->Sample_Prep Add_IS Addition of This compound Internal Standard Sample_Prep->Add_IS Derivatization Derivatization (e.g., with DAABD-AE) Add_IS->Derivatization LC_MS_Analysis LC-MS/MS Analysis (UPLC-TQD) Derivatization->LC_MS_Analysis Data_Processing Data Processing (Quantification) LC_MS_Analysis->Data_Processing End End: Reportable Result Data_Processing->End

LC-MS/MS workflow for this compound analysis.

References

Technical Support Center: 2-Methylcitric Acid LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcitric acid (2-MCA) LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Sample Preparation & Analyte Stability

Q1: What are the main challenges associated with analyzing 2-Methylcitric acid (2-MCA) in biological samples, especially dried blood spots (DBS)?

A1: The primary challenges in analyzing 2-MCA, particularly from DBS, include its inherent low sensitivity in mass spectrometry and poor retention on reverse-phase chromatography columns.[1][2][3] These issues are often compounded by the limited sample volume available from DBS.[1][2][3]

Q2: How can I improve the sensitivity and chromatographic retention of 2-MCA?

A2: Derivatization is a common and effective strategy to enhance the MS response and chromatographic performance of 2-MCA.[1][2][4][5] One reported method involves derivatizing 2-MCA with 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[4][5] This approach has been shown to improve ionization and fragmentation, leading to better sensitivity.[4] For simultaneous analysis of other markers like methylmalonic acid (MMA) and homocysteine (HCY), a dual derivatization approach using amidation for MCA and butylation for MMA and HCY can be employed.[1][2]

Q3: Is an extraction step necessary when working with dried blood spots (DBS)?

A3: Not always. A direct derivatization method from a 3.2-mm DBS punch has been successfully demonstrated, eliminating the need for a separate extraction step and simplifying the workflow.[4][5]

Chromatography & Mass Spectrometry

Q4: I am observing two chromatographic peaks for 2-Methylcitric acid. Is this normal?

A4: Yes, it is normal to observe two chromatographic peaks for 2-MCA. This is due to the presence of two physiological stereoisomers: (2R, 3S) and (2S, 3S).[6][7] These isomers can be chromatographically separated, and for quantification, the peak areas are typically summed.[7] A deuterated internal standard (d3-MCA) will also exhibit corresponding peaks.[7]

Q5: What are typical LC-MS/MS parameters for 2-MCA analysis?

A5: While specific parameters vary between laboratories, here is a summary of a published method for derivatized 2-MCA.

ParameterSetting
LC Column ACQUITY UPLC BEH C8 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 10% methanol with 0.5 g/L PFOA
Mobile Phase B 90% methanol with 0.5 g/L PFOA
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Transition (SRM) m/z 499 to 151 for DAABD-AE derivative
IS Transition (SRM) m/z 502 to 151 for d3-MCA DAABD-AE derivative

This data is compiled from a specific study and should be adapted and validated for your instrumentation and specific application.[4]

Q6: My signal intensity is low or inconsistent. What are the potential causes and solutions?

A6: Low or inconsistent signal intensity can be due to several factors:

  • Poor Ionization: As mentioned, 2-MCA has poor ionization efficiency.[4] Derivatization is a key solution.[4]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of 2-MCA.[8] To mitigate this, ensure efficient sample clean-up, optimize chromatographic separation, and use a suitable internal standard.[8]

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to signal suppression. Regular cleaning and maintenance are crucial.

Data Interpretation & Quality Control

Q7: How do I choose an appropriate internal standard (IS) for my 2-MCA assay?

A7: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as d3-Methylcitric acid (d3-MCA).[4][9] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations.[9][10]

Q8: What are acceptable performance characteristics for a validated 2-MCA LC-MS/MS assay?

A8: The following table summarizes performance characteristics from published methods, which can serve as a benchmark for your own validation.

ParameterPublished Performance Data
Linearity (R²) > 0.99[7]
Intra-assay CV (%) 2.1% to 6.9%[6]
Inter-assay CV (%) 2.7% to 11.6%[6]
Recovery (%) 84.42% to 120.05%[6][11]
Imprecision (%CV) < 10.8%[1][2]
Lower Limit of Quantitation (LLOQ) 0.07 µM[7]

These values are examples and the acceptance criteria for your assay should be defined by the specific regulatory or laboratory guidelines you are following.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in the 2-Methylcitric acid LC-MS/MS assay.

G start Issue: Low or No 2-MCA Signal check_is Analyze Internal Standard Signal start->check_is check_sample_prep Review Sample Preparation Protocol check_derivatization Verify Derivatization Efficiency check_sample_prep->check_derivatization solution_found Problem Resolved check_derivatization->solution_found check_lc Evaluate LC Performance check_ms Check MS Performance check_lc->check_ms problem_ms Issue likely in MS System check_ms->problem_ms is_ok IS Signal OK? check_is->is_ok is_ok->check_lc Yes is_low IS Signal Low/Absent is_ok->is_low No problem_sample_prep Issue likely in Sample Preparation or Analyte Degradation is_low->problem_sample_prep problem_sample_prep->check_sample_prep problem_ms->solution_found

Caption: Troubleshooting low or no 2-MCA signal.

G start Issue: Poor Peak Shape or Splitting check_isomers Confirm if peak splitting corresponds to known stereoisomers start->check_isomers isomer_splitting Splitting is consistent with stereoisomers check_isomers->isomer_splitting Yes non_isomer_splitting Irregular splitting or tailing check_isomers->non_isomer_splitting No sum_peaks Sum peaks for quantification isomer_splitting->sum_peaks check_column Inspect LC Column (e.g., blockage, aging) non_isomer_splitting->check_column check_mobile_phase Verify Mobile Phase (e.g., pH, composition) check_column->check_mobile_phase resolve_lc Resolve LC Issue check_mobile_phase->resolve_lc solution_found Problem Resolved sum_peaks->solution_found resolve_lc->solution_found

Caption: Troubleshooting poor chromatographic peak shape.

Experimental Protocols

Protocol: Direct Derivatization of 2-Methylcitric Acid from Dried Blood Spots (DBS)

This protocol is a summarized example based on a published method.[4]

  • Sample Collection: Punch a 3.2 mm disc from a DBS into a 2.0 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., d3-MCA) to the tube.

  • Reagent Addition: Add the following reagents sequentially:

    • 25 µL of EDC (25 mmol/L in water)

    • 25 µL of DMAP (25 mmol/L in acetonitrile)

    • 50 µL of DAABD-AE (2 mmol/L in acetonitrile)

  • Incubation: Tightly cap the tubes and heat at 65°C for 45 minutes.

  • Reaction Quenching: Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L PFOA.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 1 minute.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

References

Reducing ion suppression for 2-Methylcitric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylcitric acid (MCA) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the analysis of 2-Methylcitric acid?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as 2-Methylcitric acid, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer, where matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] For 2-Methylcitric acid, a polar organic acid, this is particularly problematic because it can have inherently poor ionization efficiency in electrospray ionization (ESI), and any further suppression can severely compromise assay sensitivity, accuracy, and reproducibility.[5][6]

Q2: What are the common sources of ion suppression when analyzing biological samples like plasma, urine, or dried blood spots (DBS)?

A2: The primary sources of ion suppression are endogenous and exogenous components present in biological samples.[5] Common interferences include:

  • Phospholipids: Abundant in plasma and blood-based samples, they often elute in the middle of reversed-phase chromatographic runs, causing significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can disrupt the electrospray process.[7]

  • Proteins and Peptides: Inadequately removed proteins can contaminate the LC-MS system and cause suppression.[5]

  • Other Endogenous Molecules: Metabolites, lipids, and other small molecules can co-elute with 2-Methylcitric acid and interfere with its ionization.[3]

Q3: How can I detect and quantify the extent of ion suppression in my 2-Methylcitric acid assay?

A3: A widely used method is the post-column infusion experiment. In this technique, a constant flow of 2-Methylcitric acid solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer ion source. A blank matrix sample (free of the analyte) is then injected onto the column. Any dip or reduction in the constant analyte signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[1] The magnitude of the signal drop can be used to quantify the effect.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical for accurate quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, 2-Methylcitric acid) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[3][8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[2][8]

Troubleshooting Guides

Problem: My 2-Methylcitric acid signal is low, inconsistent, and shows poor reproducibility.
  • Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte. Sample-to-sample variations in the matrix composition can lead to inconsistent suppression and, therefore, poor reproducibility.[2][5]

  • Solution:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][9] Move from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at providing cleaner extracts.[10]

    • Improve Chromatographic Separation: Adjusting the chromatographic method can separate 2-Methylcitric acid from the interfering components. Consider using techniques known for analyzing polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or employing Ultra-Performance Liquid Chromatography (UPLC) systems, which offer higher resolution and can better separate the analyte from matrix interferences.[7][11]

    • Implement Derivatization: For carboxylic acids like MCA that exhibit poor ionization, chemical derivatization can significantly improve sensitivity.[6][12] Derivatizing MCA with a reagent that introduces a permanently charged or easily ionizable group can make the analysis less susceptible to suppression.

Problem: I don't have access to a stable isotope-labeled internal standard. How can I compensate for ion suppression?
  • Possible Cause: Lack of an ideal internal standard to correct for matrix effects.

  • Solution:

    • Use a Structural Analog IS: While not as effective as a SIL-IS, a structural analog that elutes close to the analyte can provide some correction for variability.[8]

    • Employ Matrix-Matched Calibration: Prepare your calibration standards and quality controls in a blank biological matrix that is identical to your samples (e.g., control plasma, urine).[3][8] This ensures that the calibrators experience the same ion suppression as the unknown samples, improving accuracy. However, finding a truly analyte-free matrix can be challenging.[8]

    • Use the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the unknown sample. By creating a calibration curve within the sample itself, matrix effects can be compensated for. This method is accurate but can be labor-intensive.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleProsConsEfficacy for Polar Analytes (like MCA)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[9]Simple, fast, inexpensive, minimal analyte loss.[9]Non-selective, yields a "dirty" extract, significant ion suppression from phospholipids is common.[10]Low to Moderate. Often insufficient for complex matrices.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity and pH.[9]More selective than PPT, can remove salts and some phospholipids.More labor-intensive, requires solvent optimization, potential for analyte loss.[9]Moderate to High. pH adjustment is key to efficiently extract the acidic MCA.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[3]Highly selective, provides very clean extracts, significantly reduces ion suppression.[10]Higher cost, requires method development to optimize sorbent, wash, and elution steps.High. Ion-exchange or mixed-mode SPE is ideal for retaining and concentrating MCA while removing neutral and basic interferences.
Table 2: Example LC-MS/MS Parameters for Derivatized 2-Methylcitric Acid Analysis

The following parameters are adapted from published methods and should be optimized for your specific instrumentation.[6][12][13]

ParameterSettingPurpose
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)Separation of the derivatized MCA from other components.
Mobile Phase A Water with 0.1% Formic AcidAqueous component for reversed-phase chromatography.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic component for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC-MS.
Gradient Start at low %B, ramp up to elute analyte, followed by a high organic wash.Provides good separation and cleans the column after each injection.
Ionization Mode Electrospray Ionization (ESI), PositiveDerivatization adds a readily protonated moiety, making positive mode optimal.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Example MRM Transition Dependent on derivatizing agent usedFor DAABD-AE derivative: m/z 541.2 -> 438.1[6]

Experimental Protocols

Protocol 1: Assessing Ion Suppression with Post-Column Infusion

This protocol allows for the visualization of regions where co-eluting matrix components suppress the analyte signal.

Materials:

  • LC-MS/MS system

  • Syringe pump with a gastight syringe

  • T-connector for mixing post-column eluent with the infusion solution

  • Standard solution of 2-Methylcitric acid (or its derivative) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).

  • Blank matrix extract (prepared using your standard sample preparation protocol).

Procedure:

  • Configure the LC-MS system with the analytical column.

  • Place a T-connector between the column outlet and the MS ion source inlet.

  • Use the syringe pump to deliver the 2-Methylcitric acid standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the T-connector, where it will mix with the column eluent.

  • Set the mass spectrometer to monitor the MRM transition for 2-Methylcitric acid.

  • Begin data acquisition. You should observe a stable, continuous signal for the infused analyte.

  • Once the baseline is stable, inject a blank matrix extract onto the LC column and run your standard chromatographic gradient.

  • Monitor the signal for any deviations from the stable baseline. A significant drop in the signal indicates ion suppression at that specific retention time.

Protocol 2: Sample Preparation and Derivatization of 2-Methylcitric Acid from Dried Blood Spots (DBS)

This method is based on published literature for newborn screening and is designed to enhance detection by LC-MS/MS.[6][12]

Materials:

  • Dried blood spot punches (e.g., 3.2 mm)

  • 96-well microplate

  • Stable isotope-labeled MCA (SIL-IS) in methanol

  • Derivatizing agent solution (e.g., DAABD-AE in acetonitrile/dimethylformamide)

  • Incubator or heating block

Procedure:

  • Place one 3.2 mm DBS punch into each well of a 96-well plate.

  • Add the SIL-IS solution to each well and briefly vortex.

  • Add the derivatization solution to each well.

  • Seal the plate and incubate at an elevated temperature (e.g., 65°C) for approximately 45 minutes to allow the derivatization reaction to complete.

  • After incubation, cool the plate to room temperature.

  • If necessary, centrifuge the plate to pellet any debris.

  • Directly inject a small volume (e.g., 4 µL) of the supernatant from the reaction mixture into the LC-MS/MS system for analysis.

Visualizations

Diagrams

MCA_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (DBS, Plasma, Urine) Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Deriv Derivatization (e.g., DAABD-AE) Extraction->Deriv LC LC Separation (e.g., Reversed-Phase) Deriv->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: Experimental workflow for 2-Methylcitric acid analysis.

Ion_Suppression_Mechanism cluster_Source ESI Source cluster_Ideal Ideal Condition (No Suppression) cluster_Suppressed Suppressed Condition ESI_Needle ESI Needle Droplet Charged Droplet ESI_Needle->Droplet Nebulization & Ionization MS_Inlet MS Inlet Droplet->MS_Inlet Evaporation & Ion Transfer Analyte_Ion1 MCA+ Analyte_Ion_S MCA+ Analyte Analyte Ion (MCA) Matrix Matrix Molecule MS_Inlet1 To MS Analyte_Ion1->MS_Inlet1 Analyte_Ion2 MCA+ Analyte_Ion2->MS_Inlet1 Analyte_Ion3 MCA+ Analyte_Ion3->MS_Inlet1 MS_Inlet2 To MS Analyte_Ion_S->MS_Inlet2 Matrix_Ion1 Matrix+ Matrix_Ion1->MS_Inlet2 Competes for ionization Matrix_Ion2 Matrix+ Matrix_Ion2->MS_Inlet2

Caption: Mechanism of ion suppression in the electrospray source.

Troubleshooting_Flowchart Start Problem: Low or Variable MCA Signal Check_IS Is a SIL-IS being used? Start->Check_IS Use_IS Implement SIL-IS for normalization Check_IS->Use_IS No Assess_Suppression Assess Suppression (Post-Column Infusion) Check_IS->Assess_Suppression Yes Use_IS->Assess_Suppression Suppression_Present Is significant suppression observed? Assess_Suppression->Suppression_Present Optimize_LC Optimize Chromatography (e.g., UPLC, HILIC) to separate MCA from suppression zone Suppression_Present->Optimize_LC Yes Review Review System Performance Suppression_Present->Review No Improve_Cleanup Improve Sample Cleanup (Move from PPT to SPE) Optimize_LC->Improve_Cleanup Consider_Deriv Consider Derivatization to boost signal Improve_Cleanup->Consider_Deriv

Caption: Troubleshooting decision tree for ion suppression issues.

References

Assessing recovery of 2-Methylcitric acid-d3 in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylcitric acid-d3, particularly focusing on its recovery during sample preparation for analytical methods like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 2-Methylcitric acid, a key biomarker for inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria.[1] As a stable isotope-labeled (SIL) internal standard, it is chemically identical to the endogenous analyte but has a different mass.[2] This property allows it to mimic the behavior of the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization.[2][3] By doing so, it effectively corrects for variations in sample preparation and mitigates matrix effects, which can suppress or enhance the analyte signal in mass spectrometry.[2][4][5][6]

Q2: What is a typical and acceptable recovery range for this compound?

A2: While there isn't a universally fixed range for acceptable recovery, the primary goal is consistency and reproducibility across a batch of samples. A common target for recovery is between 90% and 110%.[7][8][9] However, some laboratories may establish wider acceptance criteria (e.g., 50-150%) as long as the variability is low and the analyte-to-internal standard ratio remains constant.[3] Persistently low or highly variable recovery can signal issues with the extraction process that may compromise the accuracy of quantification.[3]

Q3: I am observing consistently low recovery of this compound. What are the most common causes?

A3: Consistently low recovery of this compound can typically be attributed to several factors:

  • Suboptimal Extraction Protocol: The chosen method may not be suitable for a polar, tricarboxylic acid like 2-Methylcitric acid.[7] This could involve incorrect pH, poor choice of solvent in liquid-liquid extraction (LLE), or an inappropriate sorbent and elution solvent in solid-phase extraction (SPE).[3][10]

  • Analyte Degradation: Although generally stable, this compound can be susceptible to degradation under harsh pH conditions, elevated temperatures, or prolonged exposure to light during sample processing.[11][12][13]

  • Matrix Effects: Components in the biological sample matrix (e.g., salts, lipids, proteins) can interfere with the extraction process or cause ion suppression/enhancement during mass spectrometry analysis.[4][5][6]

  • Incomplete Derivatization: For GC-MS analysis or certain LC-MS methods, incomplete derivatization will lead to poor chromatographic performance and low signal intensity.[14]

Q4: Can the storage conditions of my this compound stock solution affect its recovery?

A4: Yes, improper storage can significantly impact the stability and concentration of your internal standard. Stock solutions of this compound should be stored at -20°C or lower to ensure long-term stability.[1][7][15] Repeated freeze-thaw cycles should be avoided by preparing smaller volume aliquots for daily use.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the assessment of this compound recovery.

IssuePotential CauseRecommended Solution
Low Recovery in Liquid-Liquid Extraction (LLE) Inappropriate Solvent Polarity: The extraction solvent is not polar enough to efficiently partition the highly polar 2-Methylcitric acid from the aqueous sample matrix.Switch to a more polar extraction solvent like ethyl acetate or a mixture of solvents (e.g., isopropanol/ethyl acetate).[14] Ensure multiple extraction steps (e.g., 3x) for better efficiency.
Incorrect Sample pH: The pH of the sample is not acidic enough to fully protonate the three carboxylic acid groups, which is necessary for extraction into an organic solvent.Acidify the sample to a pH of 1-2 using an acid like HCl before adding the extraction solvent. This ensures the analyte is in its neutral, less polar form.
Low Recovery in Solid-Phase Extraction (SPE) Wrong Sorbent Type: Using a non-polar sorbent (e.g., C18) is not ideal for retaining a polar compound like 2-Methylcitric acid.Use a strong anion exchange (SAX) or a mixed-mode SPE cartridge designed for the retention of organic acids. High extraction efficiencies (90-100%) have been reported with strong anion exchange columns.[16][17][18]
Improper Conditioning/Elution: The SPE cartridge may not be properly conditioned, or the elution solvent is not strong enough to release the analyte from the sorbent.Ensure proper conditioning of the anion exchange cartridge. Use an appropriate elution solvent, such as a volatile organic solvent containing a small percentage of a strong acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., ammonium hydroxide) to neutralize the charge interaction.
High Variability in Recovery Across Samples Matrix Effects: Different patient samples have varying compositions of interfering substances (e.g., salts, lipids) that affect extraction efficiency and/or ionization.[4][5]Implement a more rigorous sample cleanup step, such as protein precipitation followed by SPE.[14] Diluting the sample can also help mitigate matrix effects. Consider using matrix-matched calibrators for quantification.[4]
Inconsistent Evaporation/Reconstitution: Analyte can be lost during the dry-down step if the temperature is too high, or it can adsorb to the container surface. Incomplete reconstitution can also lead to variability.Evaporate samples to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[14] Vortex the sample thoroughly in the reconstitution solvent and consider using a solvent with higher elution strength.
No or Very Low Signal (Peak Detected) Degradation of Internal Standard: The this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from the neat material and store it in aliquots at -20°C or below.[1][15]
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect mass transitions, or a failing detector.Perform routine instrument maintenance. Infuse a fresh dilution of the internal standard directly into the mass spectrometer to verify its response and confirm the correct mass transitions are being monitored.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of 2-Methylcitric Acid from Urine

This protocol outlines a general procedure for the extraction of 2-Methylcitric acid from a urine matrix using a strong anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 x g for 10 minutes to pellet any precipitate.

    • Take 100 µL of the supernatant and add it to a clean microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 900 µL of a loading buffer (e.g., 2% formic acid in water) and vortex.

  • SPE Cartridge Conditioning:

    • Place a strong anion exchange (SAX) SPE cartridge (e.g., 100 mg, 1 mL) on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the cartridge by passing 1 mL of the loading buffer. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of the loading buffer to remove neutral and basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the 2-Methylcitric acid and its deuterated internal standard by adding 1 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex thoroughly and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow for Sample Preparation

experimental_workflow start_node start_node process_node process_node decision_node decision_node output_node output_node start Start: Urine Sample add_is Add 2-MCA-d3 Internal Standard start->add_is pretreat Pre-treatment: Acidify & Dilute add_is->pretreat spe Solid-Phase Extraction (Anion Exchange) pretreat->spe wash Wash Step spe->wash elute Elution wash->elute dry Evaporation (Nitrogen Stream) elute->dry reconstitute Reconstitution dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis troubleshooting_logic start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Low Recovery Detected is_variable Is recovery variable? start->is_variable is_lle Using LLE? is_variable->is_lle No (Consistent) matrix_effects Potential Cause: Matrix Effects is_variable->matrix_effects Yes is_spe Using SPE? is_lle->is_spe No lle_cause Potential Cause: Wrong pH or Solvent is_lle->lle_cause Yes spe_cause Potential Cause: Wrong Sorbent is_spe->spe_cause Yes other_cause Potential Cause: Analyte Degradation is_spe->other_cause No improve_cleanup Solution: Improve Cleanup / Dilute matrix_effects->improve_cleanup adjust_lle Solution: Acidify Sample & Use Polar Solvent lle_cause->adjust_lle adjust_spe Solution: Use Anion Exchange SPE spe_cause->adjust_spe check_stability Solution: Check Storage & Handling Conditions other_cause->check_stability

References

Overcoming low sensitivity in 2-Methylcitric acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylcitric acid (2-MCA) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with 2-MCA analysis, particularly low sensitivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental detection of 2-Methylcitric acid.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing a low signal or no detectable peak for 2-MCA? 1. Poor ionization efficiency of underivatized 2-MCA: 2-MCA is a carboxylic acid that exhibits poor ionization and fragmentation in electrospray ionization (ESI)-MS/MS.[1] 2. Low abundance in the sample: The concentration of 2-MCA in biological samples, especially in healthy individuals, can be very low.[1] 3. Suboptimal sample preparation: Inefficient extraction from the sample matrix (e.g., dried blood spots, plasma) can lead to low recovery. 4. Inadequate chromatographic separation: Co-elution with interfering substances can suppress the 2-MCA signal.1. Derivatization: Chemically modify 2-MCA to enhance its ionization efficiency. A common and effective method is amidation using reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1][2][3][4] This can significantly improve the mass spectrometric response. 2. Optimize LC-MS/MS parameters: Use a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[5][6][7] Employing both positive and negative ionization modes can enhance sensitivity and specificity.[5][6][7] 3. Refine sample extraction: Ensure the chosen extraction protocol is validated for your sample type to maximize the recovery of 2-MCA. 4. Improve chromatography: Utilize a suitable analytical column, such as a C8 or C18 reversed-phase column, and optimize the mobile phase gradient to achieve good separation from matrix components.[1][6]
How can I reduce the high false-positive rate in my screening assay? Lack of specificity of primary markers: In newborn screening, primary markers like propionylcarnitine (C3) are not specific to disorders of propionate metabolism and can lead to a high number of false positives.[2][3][8]Implement a second-tier test: Use a more specific and sensitive LC-MS/MS method to measure 2-MCA on the same sample.[2][3][4] Elevated 2-MCA is a pathognomonic hallmark for these disorders, and its inclusion in the screening algorithm can significantly improve the positive predictive value and reduce unnecessary referrals.[1][8]
My results show high variability between replicate injections. What could be the cause? 1. Incomplete derivatization reaction: If using derivatization, an incomplete or inconsistent reaction can lead to variable results. 2. Sample instability: Degradation of 2-MCA in the processed sample. 3. Instrumental instability: Fluctuations in the LC-MS/MS system.1. Optimize derivatization conditions: Ensure precise control of reaction time, temperature, and reagent concentrations as specified in the protocol.[1] 2. Proper sample handling: Store processed samples at appropriate temperatures (e.g., frozen) and analyze them within a validated stability window.[9] 3. System suitability checks: Run quality control (QC) samples throughout the analytical batch to monitor and ensure instrument performance.[2]
I am having difficulty with poor chromatographic peak shape for 2-MCA. Poor retention on reversed-phase columns: As a polar molecule, 2-MCA may have poor retention on standard C18 columns, leading to broad or tailing peaks.[2][4]1. Derivatization: Derivatization can increase the hydrophobicity of 2-MCA, leading to better retention and peak shape on reversed-phase columns.[4] 2. Adjust mobile phase: Modify the mobile phase composition, for instance, by adjusting the pH or using ion-pairing reagents, to improve retention. 3. Use a different column chemistry: Consider alternative stationary phases that provide better retention for polar analytes.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting 2-Methylcitric acid?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the highly specific and sensitive measurement of 2-MCA.[10] To overcome the inherently low sensitivity of underivatized 2-MCA, chemical derivatization is highly recommended. Derivatization with agents like DAABD-AE significantly enhances the ionization efficiency and, consequently, the signal intensity in the mass spectrometer.[1][4]

Q2: Is derivatization always necessary for 2-MCA detection?

A2: While derivatization is a common and effective strategy to boost sensitivity, it is not strictly mandatory. A fast, sensitive, and simple LC-MS/MS method has been developed for the simultaneous detection of plasma 2-MCA and other related metabolites without the need for derivatization.[5][7] This method utilizes both positive and negative ionization modes to achieve the best sensitivity and specificity.[5][7] However, for applications requiring the highest sensitivity, such as newborn screening from dried blood spots, derivatization is often employed.[2][3][4]

Q3: What are the expected concentrations of 2-MCA in healthy individuals versus those with metabolic disorders?

A3: The concentration of 2-MCA is significantly elevated in individuals with certain inborn errors of metabolism. The table below summarizes typical concentrations.

Population Sample Type 2-MCA Concentration (µmol/L) Reference
Healthy NewbornsDried Blood Spot0.04 - 0.36[8]
Healthy NewbornsDried Blood SpotMedian: 0.06 (Range: 0 - 0.63)[1]
Patients with Propionic Acidemia, Methylmalonic Aciduria, etc.Dried Blood Spot0.1 - 89.4 (elevated above cutoff)[8]
Healthy Infants (Cutoff Value)Dried Blood Spot< 0.70[11]

Q4: Can 2-MCA be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

A4: Yes, GC-MS is a viable technique for the analysis of organic acids, including 2-MCA. However, it requires a derivatization step to make the non-volatile organic acids amenable to gas chromatography. A common derivatization method for GC-MS is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][12] While GC-MS is a powerful tool, LC-MS/MS is often preferred for high-throughput clinical applications like newborn screening due to simpler sample preparation and shorter run times.

Experimental Protocols

LC-MS/MS Analysis of 2-MCA in Dried Blood Spots with DAABD-AE Derivatization

This protocol is adapted from a method for second-tier newborn screening.[1]

a. Sample Preparation and Derivatization

  • Punch a 3.2 mm disc from the dried blood spot (DBS) into a 2.0 mL polypropylene tube.

  • Add 20 µL of the internal standard (IS) working solution (e.g., deuterated 2-MCA).

  • Sequentially add:

    • 25 µL of EDC (25 mmol/L in water)

    • 25 µL of DMAP (25 mmol/L in acetonitrile)

    • 50 µL of DAABD-AE (2 mmol/L in acetonitrile)

  • Tightly cap the tubes and heat at 65°C for 45 minutes.

  • Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L perfluorooctanoic acid (PFOA).

  • Centrifuge the tubes at 13,000 rpm for 1 minute.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10% methanol with 0.5 g/L PFOA

  • Mobile Phase B: 90% methanol with 0.5 g/L PFOA

  • Gradient:

    • 0 - 1.3 min: 98% A

    • 1.3 - 2.6 min: Gradient from 98% to 50% A

    • 2.6 - 2.7 min: 50% A

  • Flow Rate: 0.4 mL/min

  • MS/MS System: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection: Selected Reaction Monitoring (SRM)

    • 2-MCA-DAABD-AE: m/z 499 -> 151

    • IS-DAABD-AE: m/z 502 -> 151

  • Ion Source Temperature: 120°C

  • Desolvation Temperature: 350°C

GC-MS Analysis of Organic Acids (General Protocol)

This is a general workflow for organic acid analysis by GC-MS, which would include 2-MCA.[9]

a. Sample Preparation (Urine)

  • Store urine samples frozen prior to analysis.

  • Perform an extraction of the organic acids from the urine sample, typically using a solvent like ethyl acetate.

  • Evaporate the solvent extract to dryness under a stream of nitrogen.

b. Derivatization (Silylation)

  • Reconstitute the dried extract in a solvent such as pyridine.

  • Add a silylating agent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at approximately 75°C for 15-30 minutes to form trimethylsilyl (TMS) derivatives.

c. GC-MS Conditions

  • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection of the derivatized sample.

  • Oven Temperature Program: A programmed temperature ramp to separate the different organic acid derivatives.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode (e.g., m/z 50-550) to acquire mass spectra for compound identification. Selective Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific compounds.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_result Result DBS Dried Blood Spot Punch Punch 3.2mm Disc DBS->Punch Add_IS Add Internal Standard Punch->Add_IS Add_Reagents Add EDC, DMAP, DAABD-AE Add_IS->Add_Reagents Heat Heat at 65°C for 45 min Add_Reagents->Heat Stop_Rxn Stop Reaction Heat->Stop_Rxn Centrifuge Centrifuge Stop_Rxn->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Data Data Acquisition (SRM) Inject->Data Quant Quantification of 2-MCA Data->Quant

Caption: Workflow for 2-MCA detection by LC-MS/MS with derivatization.

metabolic_pathway Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Alternative Pathway (when normal pathway is blocked) Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Normal Pathway Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Two_MCA 2-Methylcitric Acid Citrate_Synthase->Two_MCA Metabolic_Block Metabolic Block (e.g., Propionic Acidemia) Propionyl_CoA_Carboxylase->Metabolic_Block Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Formation pathway of 2-Methylcitric acid in metabolic disorders.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Cross-Validation of 2-Methylcitric Acid-d3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of 2-Methylcitric acid-d3 assays, a critical component in the accurate diagnosis and monitoring of inherited metabolic disorders such as propionic and methylmalonic acidemias.

2-Methylcitric acid (MCA) is a crucial biomarker for these conditions, and its deuterated form, this compound (MCA-d3), is widely used as an internal standard in quantitative assays to ensure accuracy.[1][2][3][4][5][6] The gold standard for the quantification of MCA in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][7][8][9] When clinical trials or large-scale screening programs involve multiple analytical sites, inter-laboratory cross-validation becomes essential to guarantee that data is comparable and reproducible, regardless of where the analysis was performed.[10][11][12]

This guide outlines the typical performance characteristics of a validated LC-MS/MS assay for 2-Methylcitric acid, presents a detailed experimental protocol, and illustrates the key metabolic and analytical pathways.

Performance Comparison of 2-Methylcitric Acid Assays

The following table summarizes the typical performance characteristics of two hypothetical laboratories (Lab A and Lab B) that have undergone a cross-validation study for a 2-Methylcitric acid assay using this compound as an internal standard. These values are representative of what is expected for a robust and reliable LC-MS/MS method.

Performance MetricLab ALab BAcceptance Criteria
Linearity (r²) >0.995>0.995≥0.99
Lower Limit of Quantification (LLOQ) 0.1 µmol/L0.1 µmol/LSignal-to-Noise Ratio ≥ 10
Intra-Assay Precision (%CV) < 10%< 10%≤ 15%
Inter-Assay Precision (%CV) < 12%< 12%≤ 15%
Accuracy (% Bias) Within ± 10%Within ± 10%Within ± 15%
Analyte Recovery 90-110%90-110%Consistent and reproducible
Matrix Effect MinimalMinimalMonitored and within acceptable limits

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of bioanalytical assays. Below is a representative experimental protocol for the quantification of 2-Methylcitric acid in dried blood spots (DBS) using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Extraction: A 3 mm punch from a dried blood spot is placed in a 96-well plate. An extraction solution containing the internal standard (this compound) in a methanol/water mixture is added to each well.

  • Incubation: The plate is sealed and incubated with shaking for 30 minutes to ensure complete extraction of the analyte and internal standard.

  • Centrifugation: The plate is centrifuged to pellet any solid debris.

  • Supernatant Transfer: The supernatant is transferred to a new 96-well plate for analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-Methylcitric acid and this compound.

Data Analysis and Acceptance Criteria

The concentration of 2-Methylcitric acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. For inter-laboratory cross-validation, a set of quality control (QC) samples at low, medium, and high concentrations are analyzed at each laboratory. The results are considered acceptable if the percentage difference between the values obtained by the different labs is within a predefined limit, typically ±20%.

Visualizing the Pathways

To better understand the context of 2-Methylcitric acid analysis, the following diagrams illustrate the metabolic pathway in which it is involved and a typical workflow for an inter-laboratory cross-validation study.

cluster_0 Metabolic Pathway of Propionyl-CoA Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Methylcitric_Acid 2-Methylcitric Acid Citrate_Synthase->Methylcitric_Acid Condensation Aconitase Aconitase Methylcitric_Acid->Aconitase Methylisocitrate 2-Methylisocitrate Aconitase->Methylisocitrate Isomerization Methylisocitrate_Lyase Methylisocitrate Lyase Methylisocitrate->Methylisocitrate_Lyase Succinate Succinate Methylisocitrate_Lyase->Succinate Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: The 2-Methylcitrate Cycle.

cluster_1 Inter-Laboratory Cross-Validation Workflow Sample_Selection Sample Selection (QCs and Study Samples) Lab_A Lab A Analysis (Validated Assay) Sample_Selection->Lab_A Lab_B Lab B Analysis (Validated Assay) Sample_Selection->Lab_B Data_Compilation Data Compilation Lab_A->Data_Compilation Lab_B->Data_Compilation Statistical_Analysis Statistical Analysis (% Difference) Data_Compilation->Statistical_Analysis Comparison_Report Comparison Report Statistical_Analysis->Comparison_Report

Caption: Inter-laboratory cross-validation workflow.

References

A Head-to-Head Battle of Internal Standards: 2-Methylcitric acid-d3 vs. ¹³C-Labeled Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision. This guide provides a comprehensive comparison between deuterium-labeled 2-Methylcitric acid (2-MCA-d3) and its ¹³C-labeled counterparts, offering supporting data and detailed experimental protocols to inform your analytical strategy.

In the realm of bioanalysis, particularly for metabolic disorder diagnostics where 2-Methylcitric acid (2-MCA) is a key biomarker, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification.[1][2] These standards, which are chemically identical to the analyte but differ in mass, are crucial for correcting variations during sample preparation and analysis.[3] While both deuterium (²H or D) and carbon-13 (¹³C) labeled standards are widely used, their performance characteristics can significantly differ, impacting the reliability of quantitative results.

Performance Under the Microscope: A Data-Driven Comparison

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during extraction and ionization, ensuring that any experimental variability is accurately accounted for.[1] However, inherent physicochemical differences between deuterium and carbon-13 isotopes can lead to notable disparities in performance.

A critical issue with deuterium-labeled standards is the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[1] This can result in a chromatographic shift, causing the deuterated standard to elute slightly earlier than the unlabeled analyte.[1][4] This separation can compromise accurate quantification, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.[4] In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to their native counterparts, leading to perfect co-elution.[1][4]

The following tables summarize the key performance differences based on established principles and data from studies using 2-MCA-d3 and general comparisons of deuterated versus ¹³C-labeled standards.

Parameter 2-Methylcitric acid-d3 (Deuterium-Labeled) ¹³C-Labeled 2-Methylcitric acid (Hypothetical) Key Findings
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than unlabeled 2-MCA.[4][5]Expected to co-elute perfectly with unlabeled 2-MCA.[4]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[4]
Accuracy (% Bias) Can be susceptible to inaccuracies due to imperfect retention time matching. General studies on deuterated standards have shown potential for significant error.[4]Demonstrates improved accuracy due to identical chromatographic behavior. General comparative studies show mean bias closer to 100%.[4]The closer physicochemical properties of ¹³C-IS lead to more reliable quantification.
Precision (%CV) Good precision can be achieved with careful method validation (e.g., <10.8% CV reported in a 2-MCA-d3 based assay).[6][7]Generally offers improved precision; studies on other ¹³C-labeled standards show a reduction in %CV compared to deuterated analogs.[4]¹³C-IS can lead to more reproducible results, especially in complex matrices.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[4]Excellent at correcting for matrix effects due to identical elution profiles.[4]¹³C-IS is the superior choice for complex biological samples where significant matrix effects are anticipated.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site.[1]Not susceptible to exchange, offering greater stability throughout the analytical process.[1]¹³C-labels are integrated into the carbon skeleton of the molecule, providing higher stability.

The Metabolic Context: The Methylcitrate Cycle

2-Methylcitric acid is a key metabolite in the methylcitrate cycle, a metabolic pathway that detoxifies propionyl-CoA, a toxic intermediate formed during the breakdown of odd-chain fatty acids and certain amino acids.[8][9] In inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia, defects in this pathway lead to the accumulation of 2-MCA in biological fluids, making it a crucial diagnostic marker.[1][10]

Methylcitrate_Cycle Methylcitrate Cycle Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Methylcitrate Synthase Propionyl_CoA->Methylcitrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase Two_Methylcitrate 2-Methylcitrate Methylcitrate_Synthase->Two_Methylcitrate Methylcitrate_Dehydratase Methylcitrate Dehydratase Two_Methylcitrate->Methylcitrate_Dehydratase Two_Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate_Dehydratase->Two_Methyl_cis_aconitate Aconitase Aconitase Two_Methyl_cis_aconitate->Aconitase Two_Methylisocitrate 2-Methylisocitrate Aconitase->Two_Methylisocitrate Methylisocitrate_Lyase Methylisocitrate Lyase Two_Methylisocitrate->Methylisocitrate_Lyase Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate Succinate Succinate Methylisocitrate_Lyase->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle

The Methylcitrate Cycle

Experimental Corner: Protocols for Quantification

Protocol 1: Quantification of 2-Methylcitric Acid in Dried Blood Spots (DBS) using 2-MCA-d3

This protocol is adapted from a validated method for newborn screening.[7][11][12]

1. Sample Preparation:

  • Two 3.2 mm disks are punched from a dried blood spot calibrator, quality control, or patient card into a 96-well deep well plate.

  • To each well, the following are added sequentially:

    • 25 µL of 1.98 µM 2-MCA-d3 internal standard solution in water.

    • 25 µL of 80 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

    • 25 µL of 80 mM 4-(dimethylamino)pyridine (DMAP) in acetonitrile.

    • 50 µL of 1.2 mM 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) in acetonitrile:water (95:5).

  • The plate is heated at 60 °C with shaking at 600 rpm for 60 minutes.

  • After cooling, 100 µL of water containing 0.1% formic acid is added to each well.

  • The plate is shaken at 1000 rpm for 1 minute and then centrifuged at 2800 rpm for 10 minutes.

  • The supernatant is transferred for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: UPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is used to separate 2-MCA from other matrix components.

  • Mass Spectrometer: Tandem mass spectrometer operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both 2-MCA and 2-MCA-d3.

3. Validation Data (from a published study):

  • Recovery: 90.2% - 91.8%.[12]

  • Imprecision (CV): <10.8%.[7]

Protocol 2: Hypothetical Protocol for ¹³C-Labeled 2-Methylcitric Acid

The experimental protocol would be largely identical to that for 2-MCA-d3, with the primary difference being the mass transitions monitored in the mass spectrometer.

1. Sample Preparation:

  • Identical to Protocol 1, with the substitution of ¹³C-labeled 2-MCA for 2-MCA-d3 as the internal standard.

2. LC-MS/MS Analysis:

  • Chromatographic System and Conditions: Identical to Protocol 1. A key advantage would be the expected perfect co-elution of the analyte and the internal standard.

  • Mass Spectrometer: Tandem mass spectrometer operating in positive ion mode.

  • Detection: MRM transitions would be adjusted to the specific masses of unlabeled 2-MCA and the ¹³C-labeled internal standard.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disks DBS->Punch Add_IS Add Internal Standard (2-MCA-d3 or 13C-2-MCA) Punch->Add_IS Derivatization Add Derivatization Reagents (EDC, DMAP, DAABD-AE) Add_IS->Derivatization Incubation Incubate at 60°C Derivatization->Incubation Quench_Centrifuge Quench and Centrifuge Incubation->Quench_Centrifuge Injection Inject Supernatant Quench_Centrifuge->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

General Experimental Workflow for 2-MCA Quantification

Conclusion: The Verdict on Isotopic Labeling

While this compound has been successfully used in validated analytical methods, the evidence from broader comparative studies strongly suggests that a ¹³C-labeled internal standard would offer superior performance.[4][5] The key advantages of ¹³C-labeling, including perfect co-elution, enhanced accuracy, and greater isotopic stability, make it the preferred choice for developing robust and reliable quantitative bioanalytical assays, particularly for regulatory submissions and clinical diagnostics where the highest level of confidence is required. Although the initial cost of ¹³C-labeled standards may be higher, the investment can be justified by the improved data quality and reduced risk of analytical errors.[3] For routine applications where the method has been thoroughly validated, 2-MCA-d3 can still be a viable and cost-effective option.

References

Performance Evaluation of 2-Methylcitric acid-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in newborn screening and metabolic disorder research, the accurate quantification of biomarkers is paramount. 2-Methylcitric acid (MCA) is a key biomarker for several inherited metabolic disorders, including propionic acidemia and methylmalonic aciduria. The use of a reliable internal standard is crucial for achieving accurate and precise measurements of MCA in complex biological matrices. This guide provides a comprehensive performance evaluation of 2-Methylcitric acid-d3 (MCA-d3), a stable isotope-labeled internal standard, and compares its performance characteristics to other potential alternatives.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution helps to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and reproducible results.[2][3][4]

Performance Data of this compound

Recent studies utilizing this compound as an internal standard for the quantification of 2-Methylcitric acid in dried blood spots (DBS) have demonstrated its excellent performance. The following tables summarize key validation parameters from these studies.

Performance Parameter This compound Alternative Internal Standards (General) Reference
Imprecision (CV%) < 10.8%Variable, often higher[5][6]
Analyte Recovery (%) 90.2% - 109.4%Can be more variable and less complete[5][6]
**Linearity (R²) **0.9926Generally good, but can be affected by matrix[7]
Lower Limit of Quantitation (LLOQ) 0.07 µMDependent on analyte and method[7]
Matrix Effect Compensation HighLower, more susceptible to ion suppression/enhancement[2][3]

Comparison with Alternative Internal Standards

Feature This compound (Stable Isotope Labeled) Structural Analog Internal Standards
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte.May have different retention times.[8]
Extraction Recovery Mirrors the analyte's recovery.May differ from the analyte's recovery.[8]
Matrix Effect Compensation Effectively compensates for ion suppression or enhancement.[2][3]Less effective at compensating for matrix effects.
Accuracy & Precision Generally higher.[3]Can be lower due to the aforementioned differences.
Cost & Availability Can be more expensive and less readily available.[8]Often less expensive and more readily available.

Experimental Protocol: Quantification of 2-Methylcitric Acid in Dried Blood Spots using LC-MS/MS

This section details a typical workflow for the analysis of 2-Methylcitric acid using this compound as an internal standard, based on methodologies described in recent literature.[7][9]

1. Sample Preparation:

  • Punching: Two 3.2 mm discs are punched from each dried blood spot calibrator, quality control (QC), and patient sample.[7]

  • Internal Standard Spiking: An internal standard working solution containing a known concentration of this compound (e.g., 0.50 µM) is prepared.[7] This solution is added to each punched disc.

  • Extraction: The analytes, including 2-Methylcitric acid and the internal standard, are extracted from the blood spot discs using a suitable solvent, often a mixture of methanol and water.[7]

  • Protein Precipitation: A protein precipitating agent, such as zinc sulfate solution, is added to remove proteins that can interfere with the analysis.[7]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analytes is transferred to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected into a liquid chromatography (LC) system. The analytes are separated on a chromatographic column. A gradient of mobile phases (e.g., water and acetonitrile with formic acid) is typically used to achieve optimal separation.

  • Mass Spectrometry: The separated analytes are introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the precursor and product ions of both 2-Methylcitric acid and this compound.

3. Data Analysis:

  • The peak areas of 2-Methylcitric acid and this compound are measured.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

  • The concentration of 2-Methylcitric acid in the patient samples is calculated from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Dried Blood Spot Sample punch Punch 3.2mm Discs sample->punch add_is Add this compound Internal Standard punch->add_is extract Extract with Solvent add_is->extract precipitate Protein Precipitation extract->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms integrate Peak Area Integration ms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

References

Linearity and range for 2-Methylcitric acid quantification using d3-standard

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for the Quantification of 2-Methylcitric Acid

For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like 2-Methylcitric acid (2-MCA) is critical for diagnosing and monitoring certain metabolic disorders. This guide provides a comparative overview of analytical methods for 2-MCA quantification, with a focus on linearity and range, supported by experimental data from published studies.

Overview of Quantification Methods

The primary method for the quantification of 2-Methylcitric acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing a deuterated internal standard (d3-2-Methylcitric acid) for enhanced accuracy and precision. An alternative approach involves chemical derivatization of 2-MCA prior to LC-MS/MS analysis to improve sensitivity and chromatographic retention.

Performance Comparison: Linearity and Range

The following table summarizes the reported linearity and quantification ranges for different 2-MCA analysis methods.

MethodAnalyte(s)Linearity (Range)Sample TypeReference
LC-MS/MS (Underivatized)2-Methylcitric acid (2MCA1 & 2MCA2 isomers)Up to 40 µMol/L for each isomer (Total 2MCA up to 80 µMol/L)Plasma[1][2]
LC-MS/MS (Derivatized with DAABD-AE)2-Methylcitric acid0.5, 1, 2, 4, 8, and 16 µmol/LDried Blood Spots[3]
LC-MS/MS (Underivatized)2-Methylcitric acidLower Limit of Quantitation (LLOQ): 0.08 µM (based on 99.9th percentile of newborns)Dried Blood Spots[4]
LC-MS/MS (Dual Derivatization)2-Methylcitric acidLower Limit of Quantitation (LLOQ): 0.50 µMDried Blood Spots[5]

Note: The linearity and range of an assay can be influenced by the specific instrumentation, sample matrix, and experimental conditions. The values presented here are as reported in the cited literature.

Experimental Protocols

Below are generalized experimental methodologies for the quantification of 2-Methylcitric acid using an LC-MS/MS approach with a d3-internal standard.

Method 1: Direct Analysis of 2-Methylcitric Acid in Plasma by LC-MS/MS

This method is adapted from a procedure for the simultaneous detection of several metabolites, including 2-MCA.[1][2]

1. Sample Preparation:

  • A simple protein precipitation step is typically used for plasma samples.
  • To 50 µL of plasma, add 100 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the d3-2-Methylcitric acid internal standard.
  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.
  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • A reversed-phase C18 column is commonly used for separation.
  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.
  • Tandem Mass Spectrometry (MS/MS):
  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-Methylcitric acid and the d3-internal standard.
  • Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of organic acids like 2-MCA.

Method 2: Analysis of 2-Methylcitric Acid in Dried Blood Spots (DBS) with Derivatization

This method is suitable for newborn screening applications where sample volume is limited.[3][6][7]

1. Sample Preparation and Derivatization:

  • A small disc (e.g., 3.2 mm) is punched from the dried blood spot.
  • The disc is placed in a well of a microtiter plate.
  • An extraction and derivatization solution is added. For example, a solution containing the derivatizing agent 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) and the d3-2-Methylcitric acid internal standard in a suitable buffer.[3][7]
  • The plate is sealed and incubated at an elevated temperature (e.g., 65°C for 45 minutes) to facilitate the derivatization reaction.[7]
  • After incubation, the reaction mixture is diluted with a suitable solvent before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Similar to the underivatized method, a reversed-phase C18 column is used. The gradient elution profile is optimized to separate the derivatized 2-MCA from other matrix components.
  • Tandem Mass Spectrometry (MS/MS):
  • The mass spectrometer is operated in MRM mode, but the precursor and product ions will correspond to the derivatized forms of 2-Methylcitric acid and its d3-internal standard.
  • Positive ion mode ESI is typically used for the analysis of DAABD-AE derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of 2-Methylcitric acid using a d3-internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Dried Blood Spot Add_IS Add d3-2-Methylcitric Acid Internal Standard Sample->Add_IS Extraction Protein Precipitation or Extraction Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation Inject MS_Detection Tandem Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (2-MCA / d3-2-MCA) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

The Analytical Edge: Accuracy and Precision of 2-Methylcitric Acid-d3 Based Methods in Metabolic Disease Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 2-Methylcitric acid (MCA) is paramount for the timely diagnosis and monitoring of inherited metabolic disorders such as propionic acidemia and methylmalonic acidemia. The use of a stable isotope-labeled internal standard, 2-Methylcitric acid-d3 (MCA-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for achieving reliable results in clinical laboratories. This guide provides a comprehensive comparison of MCA-d3 based methods with alternative screening approaches, supported by experimental data, detailed protocols, and workflow visualizations to inform researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Traditional Screening

The primary screening for propionic and methylmalonic acidemias often relies on the analysis of propionylcarnitine (C3) and the C3/acetylcarnitine (C2) ratio in dried blood spots (DBS).[1] While this method is effective for initial screening, it can suffer from a lack of specificity, leading to a high rate of false positives.[2][3] The introduction of a second-tier test involving the quantification of MCA using an MCA-d3 internal standard significantly enhances the diagnostic accuracy.

One study demonstrated that incorporating MCA analysis into the screening algorithm improved the positive predictive value from 8.7% to 64.3%, thereby eliminating 89 unnecessary referrals while maintaining 100% sensitivity.[1] This highlights the critical role of accurate MCA quantification in reducing patient anxiety and healthcare costs associated with follow-up investigations of false-positive results.

Table 1: Comparison of Analytical Performance

ParameterThis compound based LC-MS/MSPrimary Screening (C3 and C3/C2 ratio)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantification using a stable isotope-labeled internal standard for high specificity and accuracy.Measurement of acylcarnitine markers, which can be influenced by other factors.Separation and detection of volatile derivatives of metabolites.
Imprecision (CV%) Intra-assay: 2.1% - 6.9%[4][5], Inter-assay: <10.8%[2][3]Not directly comparable as it's a screening, not a quantitative confirmatory test.Generally higher than LC-MS/MS, can be operator-dependent.
Recovery (%) 90.2% - 109.4%[2][3], 84.42% - 120.05%[4][5]Not applicable.Variable, dependent on derivatization efficiency.
Specificity High, due to specific mass transitions of the analyte and internal standard.Lower, can lead to a significant number of false positives.[1][2][3]High, but can be affected by co-eluting compounds.
Throughput High, amenable to automation.High, suitable for large-scale newborn screening.Lower, involves more complex and time-consuming sample preparation.[6]
Sample Matrix Dried Blood Spots (DBS), Plasma[2][4]Dried Blood Spots (DBS)Urine

Experimental Protocol: Quantification of 2-Methylcitric Acid in Dried Blood Spots using LC-MS/MS

This protocol outlines a typical workflow for the quantification of MCA in DBS using an MCA-d3 internal standard. This method often involves derivatization to enhance the analytical sensitivity and chromatographic retention of the target analytes.[2][3]

1. Sample Preparation:

  • A 3-mm disc is punched from a dried blood spot card.

  • The disc is placed into a well of a 96-well filter plate.

  • An extraction solution containing the this compound internal standard is added to each well.

  • The plate is agitated to facilitate the extraction of the analytes from the DBS matrix.

2. Derivatization (Butylation):

  • The extract is dried under a stream of nitrogen.

  • A butanolic-HCl solution is added to each well.

  • The plate is sealed and incubated to allow for the butylation of the carboxylic acid groups of MCA and other target analytes. This process converts them into their butyl ester derivatives.

  • The derivatization reagent is then evaporated.

3. Reconstitution and Analysis:

  • The dried residue is reconstituted in the initial mobile phase.

  • The reconstituted sample is injected into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: The analytes are separated on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.[6]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native MCA and the MCA-d3 internal standard to ensure high selectivity and accurate quantification.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the quantification of 2-Methylcitric acid using a d3-labeled internal standard.

2-Methylcitric_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis dbs Dried Blood Spot (DBS) punch Punch 3mm Disc dbs->punch extraction Extraction with 2-MCA-d3 Internal Standard punch->extraction drying1 Drying extraction->drying1 butylation Butylation drying1->butylation drying2 Drying butylation->drying2 reconstitution Reconstitution drying2->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for 2-Methylcitric acid quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly accurate and precise approach for the quantification of 2-Methylcitric acid. This methodology offers significant advantages over traditional first-tier screening methods by drastically reducing the false-positive rate and improving the overall positive predictive value for inborn errors of metabolism.[1] The detailed experimental protocols and the robust analytical performance make this method the gold standard for confirmatory testing and therapeutic monitoring, ultimately leading to better patient outcomes.

References

Assessing the Isotopic Purity of 2-Methylcitric acid-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount. In the analysis of organic acids, particularly in the context of inborn errors of metabolism, stable isotope-labeled internal standards are indispensable tools. This guide provides an objective comparison of 2-Methylcitric acid-d3, a commonly used deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies for assessing its isotopic purity.

This compound is the deuterium-labeled form of 2-Methylcitric acid, an important biomarker for monitoring certain metabolic disorders.[1][2] Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, such as those used in newborn screening for propionic and methylmalonic acidemias.[1][2] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.

Comparison of this compound with Alternative Internal Standards

The choice of an internal standard is a critical step in developing a robust quantitative assay. While deuterated standards like this compound are widely used due to their commercial availability and cost-effectiveness, carbon-13 (¹³C)-labeled standards are often considered the "gold standard" for isotope dilution mass spectrometry.[3][4][5]

The key performance differences between these two types of stable isotope-labeled standards are summarized in the table below.

FeatureThis compound (Deuterated)¹³C-Labeled 2-Methylcitric acid (Alternative)Rationale
Isotopic Purity Typically ≥98%Generally ≥99%Higher isotopic purity minimizes the contribution of the internal standard to the analyte's signal.
Chemical Purity Commonly available at ≥90-95%Typically ≥98%Higher chemical purity reduces the risk of interference from impurities.
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte.[4][5]Co-elutes almost perfectly with the unlabeled analyte.[5]Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate correction.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons in the solvent, particularly at exchangeable positions.[4]¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3]Stable labeling is crucial for maintaining the integrity of the internal standard throughout the analytical procedure.
Mass Difference +3 Da+n Da (depending on the number of ¹³C atoms)A sufficient mass difference is necessary to prevent isotopic crosstalk between the analyte and the internal standard.
Cost & Availability Generally more readily available and less expensive.Often more expensive and may have limited commercial availability.Practical considerations for routine analysis.

Experimental Protocols for Assessing Isotopic Purity

The isotopic purity of this compound can be rigorously assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (LC-HRMS)

This method allows for the determination of the relative abundance of different isotopologues.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

LC-HRMS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Scan Mode: Full scan from m/z 100-300.

  • Resolution: ≥ 70,000.

Data Analysis:

  • Extract the ion chromatograms for the M-H ions of unlabeled 2-Methylcitric acid (m/z 205.035) and this compound (m/z 208.054).

  • From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d3 isotopologue) / (Sum of intensities of d0, d1, d2, and d3 isotopologues) * 100

Structural Integrity and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium labels.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d4).

  • Add a known amount of an internal standard with a distinct NMR signal for quantitative purposes.

NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • ¹H NMR:

    • Acquire a standard proton spectrum to identify any residual proton signals at the sites of deuteration.

    • The degree of deuteration can be estimated by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated position in the molecule.

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium spectrum to directly observe the signals from the deuterium nuclei.

    • This confirms the location of the deuterium labels.

  • ¹³C NMR:

    • Can also be used to assess isotopic enrichment through the observation of isotope effects on the carbon chemical shifts.

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the experimental process and the selection of an appropriate internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_work Dilute to Working Solution (1 µg/mL) prep_stock->prep_work lc_separation LC Separation (C18 Column) prep_work->lc_separation ms_detection HRMS Detection (Full Scan, Negative ESI) lc_separation->ms_detection extract_xic Extract Ion Chromatograms (m/z 205 & 208) ms_detection->extract_xic analyze_spectrum Analyze Mass Spectrum of d3 Peak extract_xic->analyze_spectrum calculate_purity Calculate Isotopic Purity analyze_spectrum->calculate_purity

Caption: Experimental workflow for assessing the isotopic purity of this compound by LC-HRMS.

decision_tree start Start: Select Internal Standard q1 Is highest accuracy critical? start->q1 q2 Is budget a major constraint? q1->q2 No c13_standard Choose ¹³C-Labeled Internal Standard q1->c13_standard Yes q2->c13_standard No d_standard Choose Deuterated Internal Standard q2->d_standard Yes validate Thoroughly validate chromatographic co-elution and isotopic stability d_standard->validate

Caption: Decision tree for selecting an appropriate internal standard for quantitative analysis.

References

Performance Under Pressure: A Comparative Guide to Intra-Assay and Inter-Assay Variability Using 2-Methylcitric acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantification of 2-Methylcitric acid (MCA), an essential biomarker for several inherited metabolic disorders, the choice of an appropriate internal standard is paramount.[1][2] This guide provides an objective comparison of assay performance, focusing on intra-assay and inter-assay variability when utilizing 2-Methylcitric acid-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Understanding Assay Precision: Intra- vs. Inter-Assay Variability

In quantitative analysis, precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.

  • Intra-assay variability (or within-run precision) measures the precision of measurements within a single analytical run. It assesses the reproducibility of results when samples are analyzed multiple times under the same conditions (same operator, same instrument, same day).

  • Inter-assay variability (or between-run precision) evaluates the precision of measurements across different analytical runs. This provides insight into the robustness of the method over time, as it accounts for variations that can occur between different days, operators, or reagent batches.

Performance of this compound in LC-MS/MS Assays

This compound is the deuterated form of 2-Methylcitric acid and serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Several studies have demonstrated the reliability of LC-MS/MS methods for the quantification of 2-Methylcitric acid using this compound as an internal standard. The following tables summarize the reported intra- and inter-assay precision from these studies.

Quantitative Data Summary
Study FocusMatrixIntra-Assay CV (%)Inter-Assay CV (%)
Simultaneous detection of plasma tHcy, MMA, Met, and 2MCAPlasma2.1 - 6.92.7 - 11.6
Second-tier newborn screeningDried Blood Spots< 10.8< 10.8
Quantification of methylcitrate for diagnosis of metabolic disordersDried Urine Spots≤ 20.9 (Intraday)≤ 20.9 (Interday)

These studies consistently report low coefficients of variation, indicating high precision and reproducibility of the analytical methods when using this compound as an internal standard. An imprecision of less than 10.8% CV is noted in a study validating a second-tier dual derivatization LC-MS/MS approach for detecting elevated MCA in dried blood spots.[3][4][5] Another study focusing on the simultaneous detection of several metabolites in plasma, including 2-Methylcitric acid, reported intra-assay CVs ranging from 2.1% to 6.9% and inter-assay CVs from 2.7% to 11.6%.[6][7] A method for quantifying methylcitrate in dried urine spots showed intraday and interday imprecision to be at or below 20.9%.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from key studies that utilized this compound.

Protocol for Simultaneous Detection in Plasma

This method allows for the direct determination of 2-Methylcitric acid and other analytes without derivatization.

Sample Preparation:

  • Prepare stock solutions of 2-Methylcitric acid and this compound in water.

  • Create an internal standard working solution containing this compound.

  • Precipitate plasma proteins by adding an organic solvent.

  • Add the internal standard working solution to the supernatant.

  • Inject the final mixture into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.

  • Detection: Tandem mass spectrometry operating in both positive and negative ion modes to achieve the best sensitivity and specificity for all analytes. The two stereoisomers of 2-Methylcitric acid are separated chromatographically.[6][7]

Protocol for Analysis in Dried Blood Spots (DBS)

This second-tier newborn screening method involves a dual derivatization approach.

Sample Preparation:

  • Punch out a small disc from the dried blood spot.

  • Prepare stock solutions of 2-Methylcitric acid (11.5 mM) and this compound (8.61 mM) in water.[4]

  • Prepare an intermediate internal standard solution of 200 µM this compound in water.[4]

  • Perform protein precipitation and extraction of the analytes.

  • Derivatize the extracted analytes to improve chromatographic retention and mass spectrometric sensitivity.

  • Inject the derivatized sample into the LC-MS/MS system.

LC-MS/MS Parameters:

  • UPLC System: A gradient program with a flow rate of 0.4 mL/min is used for the analysis of MCA.[4]

  • Mass Spectrometry: Operated in a mode that allows for sensitive and specific detection of the derivatized 2-Methylcitric acid and its internal standard.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in assessing intra-assay and inter-assay variability.

G cluster_prep Sample Preparation cluster_intra Intra-Assay Variability Assessment prep1 Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) prep2 Spike with this compound (Internal Standard) prep1->prep2 intra1 Analyze Multiple Aliquots (n≥5) of each QC Level in a Single Run prep2->intra1 intra2 Calculate Mean, Standard Deviation (SD), and Coefficient of Variation (%CV) for each QC Level intra1->intra2 caption Workflow for Intra-Assay Variability Assessment. G cluster_prep Sample Preparation cluster_inter Inter-Assay Variability Assessment prep1 Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) prep2 Spike with this compound (Internal Standard) prep1->prep2 inter1 Analyze Aliquots of each QC Level in Multiple Runs on Different Days prep2->inter1 inter2 Calculate Overall Mean, SD, and %CV for each QC Level across all Runs inter1->inter2 caption Workflow for Inter-Assay Variability Assessment.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Methylcitric Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-Methylcitric acid-d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.[1][2] A face shield is recommended when handling larger quantities.[3]Protects against splashes that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][5] Discard gloves if any leaks or holes develop.[2]Prevents skin contact which can cause irritation.[1]
Body Protection A standard laboratory coat is required.[2][6] For transfers of larger volumes (>10 ml), an impervious apron should be worn.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a well-ventilated area or a chemical fume hood.[1] If dust or aerosols may be generated, use an approved supplied-air respirator.[1]Prevents inhalation, which may cause respiratory tract irritation.[1]

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a refrigerator at +2°C to +8°C.[1][7] The compound should also be protected from light.[1][7]

  • Segregation: Do not store strong acids and strong bases together.[2]

Step 2: Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling: Avoid creating dust or aerosols.[1] Use caution to prevent contact with skin and eyes.

  • Hygiene: After handling, wash hands and other exposed areas thoroughly with mild soap and water.[1] Do not eat, drink, or smoke in the work area.

Step 3: Spill and Emergency Procedures
  • Small Spills:

    • Wear appropriate PPE, including gloves and eye protection.[2]

    • Control the spill with a neutralizing agent suitable for acids.

    • Use an absorbent material, such as vermiculite, to clean up the spill.

    • Scoop the material into a suitable container for disposal.[2]

  • Large Spills:

    • Restrict access to the spill area immediately.

    • Evacuate the area if vapors cause respiratory or eye irritation.[2]

    • Contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1][4]

    • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[1]

Step 4: Disposal
  • Waste Disposal: Dispose of contents and the container at a hazardous or special waste collection point.[1] All disposal must be in accordance with local, regional, and national regulations.[1]

  • Deuterated Waste: While deuterium itself is a stable, non-radioactive isotope, the chemical properties of the acid dictate the disposal protocol.[8] Recycling of deuterated compounds is possible but typically requires specialized facilities and is not standard practice for this type of material in a research setting.[9][10]

Compound Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 146764-58-1[4][11]
Molecular Formula C₇D₃H₇O₇[11]
Molecular Weight ~209.17 g/mol [11][12]
Appearance Solid[4]
Storage Temperature -20°C or +2°C to +8°C (refrigerated)[7][11]
Purity >95% (HPLC)[11]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory environment.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Completion & Disposal cluster_spill Spill Response A Review SDS and Establish Protocol B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C D Receive & Inspect Compound C->D Proceed to Handling E Store at +2°C to +8°C Protect from Light D->E F Weigh/Handle Compound in Fume Hood E->F G Conduct Experiment F->G K SMALL SPILL: Neutralize & Absorb F->K If Spill Occurs L LARGE SPILL: Evacuate & Alert F->L H Decontaminate Glassware & Work Surfaces G->H Experiment Complete I Dispose of Waste in Designated Chemical Waste H->I J Remove PPE and Wash Hands I->J M Dispose of Spill Waste as Hazardous Material K->M

Caption: Workflow for Safe Handling of this compound.

References

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